(R)-octopamine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
876-04-0 |
|---|---|
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
4-[(1R)-2-amino-1-hydroxyethyl]phenol |
InChI |
InChI=1S/C8H11NO2/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,10-11H,5,9H2/t8-/m0/s1 |
InChI Key |
QHGUCRYDKWKLMG-QMMMGPOBSA-N |
SMILES |
C1=CC(=CC=C1C(CN)O)O |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CN)O)O |
Canonical SMILES |
C1=CC(=CC=C1C(CN)O)O |
Other CAS No. |
104-14-3 |
physical_description |
Solid |
Synonyms |
4-Octopamine alpha-(Aminoethyl)-4-hydroxybenzenemethanol Norsympatol Norsynephrine Octopamine p-Octopamine para-Octopamine |
Origin of Product |
United States |
Biosynthetic and Metabolic Pathways of R Octopamine
De Novo Biosynthesis Pathway from Tyrosine
The principal pathway for (R)-octopamine synthesis originates from the amino acid tyrosine nih.govdovepress.comresearchgate.netacs.organnualreviews.orgresearchgate.netmdpi.comtaylorandfrancis.comjneurosci.orgelifesciences.orgjneurosci.org. This process involves two key enzymatic steps.
Tyrosine Decarboxylase (TDC) Activity in Tyramine (B21549) Synthesis
The initial step in the de novo synthesis of octopamine (B1677172) is the decarboxylation of tyrosine to produce tyramine (TA). This conversion is catalyzed by the enzyme tyrosine decarboxylase (TDC), which requires pyridoxal (B1214274) phosphate (B84403) (PLP) as a cofactor nih.govdovepress.comresearchgate.netacs.organnualreviews.orgresearchgate.nettaylorandfrancis.comelifesciences.orgjneurosci.orgwikipedia.orgfrontiersin.orgmdpi.comebi.ac.ukmdpi.com. In Drosophila melanogaster, the Tdc2 gene plays a significant role in this process, with its expression being particularly important in certain tissues such as the prothoracic gland (PG) jneurosci.orgpnas.orgsdbonline.org. The activity of TDC is essential for generating tyramine, the direct precursor for octopamine synthesis annualreviews.orgmdpi.comtaylorandfrancis.com.
Tyramine β-Hydroxylase (TβH) Role in this compound Formation
Following the formation of tyramine, the subsequent step involves the hydroxylation of tyramine to yield octopamine. This reaction is catalyzed by tyramine β-hydroxylase (TβH), an enzyme that functions as a copper-dependent monooxygenase and shares similarities with mammalian dopamine (B1211576) β-hydroxylase (DBH) nih.govdovepress.comresearchgate.netbioscientifica.comacs.organnualreviews.orgresearchgate.netmdpi.comelifesciences.orgjneurosci.orgsdbonline.orgnih.govasm.orgasm.org. TβH introduces a hydroxyl group at the β-carbon of tyramine, resulting in the formation of octopamine. Studies in Drosophila melanogaster have identified the Tbh gene, and its null mutations lead to a complete cessation of octopamine biosynthesis mdpi.comnih.gov. TβH is recognized as a potentially rate-limiting enzyme in octopamine synthesis in eukaryotic organisms acs.org. While specific details on the stereoselectivity of TβH for the (R)-enantiomer are not always explicitly stated, the described biosynthetic pathway leads to the production of the biologically active this compound.
Genetic Regulation of Biosynthetic Enzymes
The enzymes involved in octopamine biosynthesis are subject to genetic regulation, ensuring appropriate levels of the amine. Genes such as Tdc2 and Tbh are critical for OA production in Drosophila jneurosci.orgelifesciences.orgjneurosci.orgpnas.orgsdbonline.orgnih.gov. Research indicates that Tdc2 is the predominant Tdc gene responsible for octopamine and tyramine biosynthesis within specific tissues like the prothoracic gland pnas.orgsdbonline.org. Disruptions in Tdc2 or Tbh can significantly reduce octopamine levels, leading to observable physiological effects, such as altered sleep patterns jneurosci.orgjneurosci.org. Furthermore, transcription factors like FOXO can influence the activity of these biosynthetic enzymes, thereby modulating catecholamine metabolism, particularly under stress conditions biologists.com.
Salvage Pathways and Intermediary Metabolism
Beyond the de novo synthesis, alternative or "salvage" pathways for octopamine production have been proposed. These may involve the hydroxylation of L-tyrosine to L-DOPA, followed by decarboxylation to dopamine, subsequent dehydroxylation to tyramine, and finally, hydroxylation to octopamine researchgate.netresearchgate.net. These routes can potentially bypass the direct decarboxylation of tyrosine by TDC in tyramine synthesis researchgate.netresearchgate.netasm.orgasm.org. The precise physiological significance of these salvage pathways in insects is still under investigation but may contribute to tyramine availability under certain circumstances researchgate.netresearchgate.net. Octopamine can also serve as a substrate for other metabolic transformations, such as N-methylation to form synephrine (B1677852) dovepress.comresearchgate.netacs.org.
Enzymatic Inactivation and Degradation Mechanisms
Following its synthesis and release, octopamine is enzymatically inactivated and degraded to terminate its signaling activity and facilitate the recycling of its components.
Acetylation and Succinylation Pathways in Biogenic Amine Deactivation
A primary mechanism for octopamine inactivation in insects is N-acetylation, a process catalyzed by N-acetyltransferases, which converts octopamine into N-acetyl-octopamine, thereby reducing its biological activity dovepress.comresearchgate.netnih.govnih.govresearchgate.net. This pathway is considered a major route for deactivating biogenic amines within the insect central nervous system dovepress.com.
In Caenorhabditis elegans, N-succinylation represents another significant pathway. Here, octopamine is converted into succinylated derivatives, which can function as signaling molecules (ascarosides) in addition to serving as a means of deactivation nih.govnih.govresearchgate.netcore.ac.uk. This succinylation pathway, alongside acetylation, highlights a bimodal strategy for biogenic amine deactivation nih.govnih.govresearchgate.net.
Other identified pathways for octopamine inactivation include N-methylation, which converts octopamine to synephrine but appears to be of lesser importance for inactivation compared to acetylation dovepress.comresearchgate.net. Additionally, conjugation reactions involving β-alanine, γ-glutamylation, and sulfate (B86663) conjugation have been reported as potential routes for octopamine degradation dovepress.comresearchgate.net.
R Octopamine Receptor Systems and Intracellular Signal Transduction
Classification and Molecular Diversity of (R)-Octopamine Receptors
This compound receptors are a diverse group of proteins that have been classified based on their structural similarities to vertebrate adrenergic receptors, as well as their pharmacological profiles and downstream signaling pathways. nih.govnih.govmdpi.com This classification system has evolved from one based on tissue preparations to a more refined molecular and phylogenetic approach following the cloning and characterization of these receptors. nih.govresearchgate.net
Octopamine (B1677172) receptors belong to the Class A (Rhodopsin-like) G-protein coupled receptor (GPCR) superfamily. researchgate.netnih.govmdpi.comnih.govnih.gov Like other GPCRs, they are characterized by a seven-transmembrane domain structure connected by intracellular and extracellular loops. mdpi.com Upon the binding of an extracellular ligand such as this compound, these receptors undergo a conformational change that allows them to interact with and activate intracellular heterotrimeric G-proteins, thereby initiating a signaling cascade. nih.govnih.gov This activation leads to changes in the concentration of intracellular second messengers, such as cyclic AMP (cAMP) and calcium ions (Ca²⁺), which in turn modulate various cellular functions. nih.gov
Based on structural and functional similarities to vertebrate α-adrenergic receptors, this group is further divided into two main subtypes. researchgate.netresearchgate.net
Octα1R (α1-adrenergic-like): Also known as OAMB, this receptor subtype primarily signals through the Gq class of G-proteins, leading to the activation of phospholipase C and a subsequent increase in intracellular Ca²⁺ levels. nih.govnih.gov In some systems, activation of Octα1R has also been linked to increases in cAMP. nih.govnih.gov These receptors are involved in processes such as appetitive olfactory learning and memory. mdpi.comsdbonline.org
Octα2R (α2-adrenergic-like): This subtype is more closely related to vertebrate α2-adrenergic receptors. mdpi.com Activation of Octα2R typically leads to the inhibition of adenylyl cyclase via the Gi class of G-proteins, resulting in a decrease in intracellular cAMP levels. nih.govmdpi.com In Drosophila, an orthologous receptor has also been shown to respond to serotonin (B10506). nih.gov
Sharing sequence homology and signaling properties with vertebrate β-adrenergic receptors, the OctβR group is the most diverse, with at least three subtypes identified in insects like Drosophila melanogaster. researchgate.netnih.govnih.govresearchgate.net
Octβ1R, Octβ2R, and Octβ3R: These receptors primarily couple to the Gs class of G-proteins. mdpi.com Their activation stimulates adenylyl cyclase, leading to an elevation of intracellular cAMP levels. nih.govmdpi.com These subtypes show distinct expression patterns throughout development and across different tissues, suggesting they mediate diverse and specific physiological functions. nih.gov For instance, they have been implicated in modulating learning, locomotion, feeding, ovulation, and metamorphosis. mdpi.commdpi.comnih.govsdbonline.org
This is a distinct class of receptors that can be activated by both this compound and its precursor, tyramine (B21549). nih.govnih.gov These receptors, also referred to as TAR1, often exhibit a higher affinity for tyramine. nih.govflybase.org A key feature of Oct-TyrR is their ability to display agonist-specific coupling, meaning they can activate different second messenger pathways depending on which ligand is bound. flybase.orgnih.gov For example, the receptor can couple to G-proteins that inhibit adenylyl cyclase. nih.gov This dual sensitivity allows for complex and nuanced regulation of cellular activity.
| Receptor Class | Subtype | Primary G-Protein Coupling | Principal Second Messenger Effect |
|---|---|---|---|
| Alpha-Adrenergic-like (OctαR) | Octα1R (OAMB) | Gq | ↑ Intracellular Ca²⁺ |
| Octα2R | Gi | ↓ Intracellular cAMP | |
| Beta-Adrenergic-like (OctβR) | Octβ1R | Gs | ↑ Intracellular cAMP |
| Octβ2R | Gs | ↑ Intracellular cAMP | |
| Octβ3R | Gs | ↑ Intracellular cAMP | |
| Octopamine/Tyramine | Oct-TyrR | Variable (e.g., Gi) | Variable (e.g., ↓ Intracellular cAMP) |
Phylogenetic analyses of biogenic amine receptors across various invertebrate species have clarified the evolutionary relationships between different octopamine receptor subtypes. nih.gov These studies confirm the classification into distinct α-adrenergic-like, β-adrenergic-like, and octopamine/tyramine receptor clades. nih.govmdpi.com
Phylogenetic trees show that OctβR subtypes cluster with vertebrate β-adrenergic receptors. nih.gov Similarly, Octα1R receptors are shown to be closely related to invertebrate-type dopamine (B1211576) receptors, while Octα2R receptors form a sister group with vertebrate α2-adrenergic receptors. nih.govmdpi.com These relationships are observed across a wide range of arthropods, including insects like the fruit fly (Drosophila melanogaster), honeybee (Apis mellifera), American cockroach (Periplaneta americana), and the silkworm (Bombyx mori), as well as in other invertebrates like mites. mdpi.comnih.govresearchgate.netresearchgate.net The conservation of these receptor classes across diverse species highlights their fundamental importance in invertebrate physiology.
Ligand-Receptor Interactions and Binding Specificity
The interaction between this compound and its receptors occurs within a binding pocket formed by the transmembrane (TM) helices of the GPCR. nih.govmdpi.com The specificity and affinity of this binding are determined by key amino acid residues within this pocket.
Molecular docking and mutagenesis studies have identified several conserved residues critical for ligand binding in Class A GPCRs. nih.govacs.org
An aspartic acid (D) residue in TM3 is considered a crucial interaction point, forming a salt bridge with the protonated amino group of this compound. nih.govmdpi.com
A cluster of serine (S) residues within TM5 is believed to form hydrogen bonds with the hydroxyl groups on the phenyl ring and the ethylamine (B1201723) side chain of the this compound molecule. nih.govmdpi.com
Conserved aromatic residues, such as phenylalanine (F) and tryptophan (W) in TM6 and TM7, may contribute to binding through π-π stacking interactions with the aromatic ring of this compound, which helps to stabilize the ligand in the binding pocket. nih.govmdpi.com
In silico docking studies have shown a preference for the this compound stereoisomer over the (S)-octopamine form in the majority of octopamine receptors, indicating that the architecture of the binding pocket is stereoselective. nih.govacs.org This binding event triggers a conformational change in the receptor, particularly an outward movement of the cytoplasmic end of TM6, which facilitates the coupling and activation of intracellular G-proteins. nih.gov
| Transmembrane Helix (TM) | Conserved Residue | Putative Interaction with this compound |
|---|---|---|
| TM3 | Aspartic Acid (D) | Ionic interaction with the protonated amine group |
| TM5 | Serine (S) | Hydrogen bonding with hydroxyl groups |
| TM6 / TM7 | Phenylalanine (F), Tryptophan (W) | π-π stacking with the aromatic ring |
Stereoselective Interactions with this compound
Octopamine receptors exhibit a clear preference for one of the two stereoisomers of octopamine. Research, including in silico molecular docking studies, has demonstrated a stereoselective preference for the (R)-enantiomer of octopamine over the (S)-enantiomer in the majority of OARs. acs.org This stereoselectivity is crucial for the specific physiological actions initiated by the endogenous ligand. The precise three-dimensional arrangement of functional groups in this compound allows for optimal interaction with the chiral binding pocket of the receptor, leading to effective receptor activation.
Critical Amino Acid Residues for Ligand Binding and Receptor Activation
The specific binding and activation of octopamine receptors by this compound are governed by interactions with key amino acid residues within the receptor's transmembrane (TM) helices. Site-directed mutagenesis and homology modeling studies across different insect species have identified several conserved residues that are critical for this process.
An aspartic acid (Asp) residue in TM3 and serine (Ser) residues in TM5 are consistently found to be vital for agonist binding and receptor function. researchgate.netnih.gov In the silkworm Bombyx mori β-adrenergic-like OAR (BmOAR2), Asp115 in TM3, Ser202 in TM5, and Tyr300 in TM6 are essential for this compound binding and subsequent receptor activation. researchgate.net Homology models suggest that the β-hydroxyl and amino groups of this compound interact with Asp115, while the phenolic hydroxyl group forms hydrogen bonds with Ser202 and Tyr300. researchgate.net Similarly, in an α-adrenergic-like OAR from the mosquito Anopheles gambiae (AgOAR45B), Asp100 (TM3) and Ser206 and Ser210 (TM5) are important for its agonistic function. nih.gov Molecular dynamics simulations also indicated a potential role for a glutamic acid (Glu) residue (E161) in TM4 in ligand recognition. nih.gov
| Receptor/Species | Residue | Location | Proposed Interaction with this compound | Reference |
|---|---|---|---|---|
| BmOAR2 (Bombyx mori) | Asp115 | TM3 | β-hydroxyl group and α-amino group | researchgate.net |
| Ser202 | TM5 | Phenolic hydroxyl group | researchgate.net | |
| Tyr300 | TM6 | Phenolic hydroxyl group | researchgate.net | |
| AgOAR45B (Anopheles gambiae) | Asp100 | TM3 | Agonist binding | nih.gov |
| Ser206 | TM5 | Agonist binding | nih.gov | |
| Ser210 | TM5 | Agonist binding | nih.gov | |
| PaOctβ2R (Periplaneta americana) | Asp146, Ser235/239 | TM3, TM5 | Amine group and hydroxyl group, respectively | mdpi.com |
Structure-Activity Relationships of Agonists and Antagonists at Receptor Subtypes
The interaction of various compounds with octopamine receptors is dictated by their specific chemical structures. Quantitative structure-activity relationship (QSAR) studies have been employed to understand the molecular features that confer agonist or antagonist properties.
For antagonists targeting the locust nervous system, key physicochemical parameters influencing activity include hydrophobicity, dipole moment, and molecular shape. nih.gov Greater activity is associated with molecules that are more hydrophobic, have a greater dipole moment, and possess a smaller shape index. nih.gov
For agonists, modifications to the octopamine structure can significantly alter efficacy. Studies on N-alkylated derivatives of octopamine interacting with the Bombyx mori receptor BmOAR1 revealed that the size of the N-alkyl group is a critical determinant of agonist activity. nih.gov The potency of these derivatives was found to be in the order of: CH₃ > (H) > C₂H₅. nih.gov While linear alkyl chains of three or more carbons showed no activity, a cyclized C3 alkyl group (forming a pyrrolidine (B122466) ring) exhibited significant agonist activity, suggesting that the receptor has a small, constrained space around the amine-binding site. nih.gov
Downstream Signaling Cascades
Upon binding of this compound, OARs undergo a conformational change that activates intracellular G-proteins, initiating distinct downstream signaling cascades. The specific pathway activated depends on the receptor subtype and the type of G-protein it couples to (e.g., Gs, Gi, or Gq). mdpi.com
Cyclic AMP (cAMP) Modulation via Adenylyl Cyclase Activation or Inhibition
A primary signaling pathway for octopamine receptors involves the modulation of the intracellular second messenger cyclic adenosine (B11128) monophosphate (cAMP). cusabio.com
β-adrenergic-like OARs typically couple to stimulatory G-proteins (Gs). mdpi.com Activation of the Gs protein leads to the stimulation of adenylyl cyclase, a membrane-bound enzyme that catalyzes the conversion of ATP to cAMP. mdpi.comreactome.orgyoutube.com The resulting increase in intracellular cAMP concentration activates downstream effectors, most notably Protein Kinase A (PKA), which then phosphorylates various target proteins to elicit a cellular response. cusabio.comyoutube.com Receptors such as PaOctβ2R in the American cockroach and BmOAR2 in the silkworm have been shown to mediate their effects through this Gs-adenylyl cyclase-cAMP pathway. researchgate.netmdpi.com
α₂-adrenergic-like OARs , in contrast, are known to couple to inhibitory G-proteins (Gi). mdpi.com When activated, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels and a subsequent reduction in PKA activity. mdpi.comyoutube.com
This dual regulation allows this compound to either increase or decrease cellular activity depending on the receptor subtype expressed in the target tissue.
Intracellular Calcium (Ca²⁺) Mobilization and Phospholipase C (PLC) Activation
Another major signaling route, primarily associated with α₁-adrenergic-like OARs , is the mobilization of intracellular calcium (Ca²⁺). nih.govmdpi.com This pathway is initiated by the coupling of the activated receptor to Gq-type G-proteins. mdpi.com
The activated Gq protein stimulates the enzyme Phospholipase C (PLC). nih.govnih.gov PLC catalyzes the hydrolysis of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). nih.gov IP₃ is a small, water-soluble molecule that diffuses into the cytosol and binds to IP₃ receptors on the membrane of the endoplasmic reticulum (ER), which serves as the cell's primary intracellular Ca²⁺ store. nih.govscienceopen.com This binding opens the IP₃ receptor channels, causing a rapid release of stored Ca²⁺ into the cytosol and a sharp increase in the intracellular Ca²⁺ concentration. nih.govnih.gov This calcium signal then triggers various cellular processes.
Diacylglycerol (DAG) and Protein Kinase C (PKC) Pathways
The second product of PIP₂ hydrolysis, diacylglycerol (DAG), remains in the plasma membrane and serves as an activator for another crucial family of enzymes: Protein Kinase C (PKC). nih.govreactome.org The activation of PKC is a key downstream event following Ca²⁺ mobilization.
For full activation, many PKC isoforms require both DAG and the elevated intracellular Ca²⁺ levels resulting from IP₃-mediated release. nih.govnih.gov Once activated, PKC translocates from the cytosol to the plasma membrane. reactome.orgreactome.org It then phosphorylates a wide array of substrate proteins on their serine and threonine residues, thereby modulating their activity and influencing diverse cellular functions. In the context of octopamine signaling, the PLC-DAG-PKC pathway has been implicated in processes such as receptor desensitization, where PKC phosphorylates the octopamine receptor itself, leading to a termination of the signal. nih.gov
Integration of Multiple Second Messenger Systems
This compound receptors demonstrate the ability to engage and integrate multiple second messenger pathways, allowing for complex and nuanced cellular responses. The primary signaling cascades involve cyclic adenosine monophosphate (cAMP) and intracellular calcium (Ca²⁺), often with significant crosstalk between them. nih.govresearchgate.netnih.gov
Octopamine receptors are broadly classified based on their signaling properties, drawing parallels to vertebrate adrenergic receptors. researchgate.netmdpi.com β-adrenergic-like octopamine receptors (OctβR) typically couple to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. researchgate.netmdpi.com Conversely, α-adrenergic-like octopamine receptors can be further divided. Some, like the OAMB receptor in Drosophila, can couple to Gq proteins, activating phospholipase C (PLC). nih.govresearchgate.net PLC activation leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular Ca²⁺ stores and activate protein kinase C (PKC), respectively. researchgate.net Other α-adrenergic-like receptors may couple to Gi proteins, which inhibit adenylyl cyclase activity, thereby decreasing cAMP levels. researchgate.netnih.gov
A notable example of dual signaling capacity is the OAMB receptor, which has been shown to stimulate both cAMP accumulation and increases in intracellular Ca²⁺ upon octopamine binding. nih.gov This dual activation allows for a more integrated cellular response than would be possible through a single pathway. For instance, in the context of ovulation in Drosophila, the Octβ2R receptor has been shown to recruit both protein kinase A (PKA), a downstream effector of cAMP, and Ca²⁺/calmodulin-sensitive protein kinase II (CaMKII), indicating a convergence of the cAMP and Ca²⁺ pathways. plos.org This suggests that Octβ2R can activate multiple signaling cascades to induce a physiological process. plos.org
The integration of these pathways can be cooperative or antagonistic. For example, PKA, activated by the cAMP pathway, can phosphorylate and modulate the activity of components in other signaling cascades, such as PLC. nih.govnih.gov This crosstalk ensures a highly regulated and specific cellular outcome in response to an octopaminergic signal. The ability of a single receptor to activate multiple second messenger systems, and the subsequent interaction between these pathways, represents a sophisticated mechanism for fine-tuning cellular responses to this compound. scilit.com
Table 1: this compound Receptor Subtypes and Associated Second Messenger Pathways
| Receptor Subtype | G-Protein Coupling (Typical) | Primary Second Messenger Pathway | Secondary/Integrated Pathways | References |
|---|---|---|---|---|
| α-adrenergic-like (e.g., OAMB) | Gq / Gs | ↑ Intracellular Ca²⁺ (via PLC/IP₃/DAG) | ↑ cAMP | researchgate.netnih.govresearchgate.net |
| α-adrenergic-like (α2-like) | Gi | ↓ cAMP (inhibition of adenylyl cyclase) | - | researchgate.netnih.gov |
| β-adrenergic-like (e.g., Octβ1R, Octβ2R, Octβ3R) | Gs | ↑ cAMP (activation of adenylyl cyclase) | ↑ Intracellular Ca²⁺ (e.g., via CaMKII) | researchgate.netplos.orgsdbonline.orgnih.gov |
Autoregulation of Receptor Activity (e.g., Octβ2R autoreceptors)
The activity of octopaminergic neurons is subject to autoregulation, a process where the neurotransmitter binds to receptors on the presynaptic terminal of the same neuron from which it was released, thereby modulating its own synthesis, release, and synaptic plasticity. sdbonline.orgnih.gov This feedback mechanism is crucial for maintaining signaling homeostasis and adapting synaptic strength.
A well-documented example of this phenomenon is observed at the Drosophila larval neuromuscular junction (NMJ), involving the antagonistic actions of two β-adrenergic-like octopamine receptors, Octβ2R and Octβ1R, which function as autoreceptors on octopaminergic nerve terminals. sdbonline.org
The Octβ2R autoreceptor is part of a positive-feedback loop that promotes synaptic growth. sdbonline.org When this compound is released, it binds to presynaptic Octβ2R, activating a cAMP-dependent pathway that leads to the activation of the transcription factor CREB (cAMP response element-binding protein). sdbonline.org This signaling cascade promotes the extension of new octopaminergic nerve endings and synaptic boutons. sdbonline.org This mechanism is not only crucial for the structural plasticity of the octopaminergic neuron itself but also influences the growth of adjacent glutamatergic neuromuscular arbors, which also express Octβ2R. sdbonline.org This positive feedback is particularly important in response to physiological stimuli like starvation, which leads to increased locomotor activity and associated synaptic expansion. sdbonline.org
To prevent runaway synaptic growth, a negative regulatory mechanism is essential. This "brake" is provided by the Octβ1R autoreceptor. sdbonline.org Octβ1R also resides on the presynaptic terminals of octopaminergic neurons but exerts an opposing effect to Octβ2R. sdbonline.org Upon binding this compound, Octβ1R activates an inhibitory G-protein subunit (Goα), which in turn inhibits cAMP production. sdbonline.org By limiting cAMP levels, Octβ1R signaling antagonizes the growth-promoting effects of the Octβ2R-cAMP-CREB pathway, thus inhibiting synaptic expansion. sdbonline.org Therefore, the dynamic balance between the stimulatory activity of Octβ2R and the inhibitory influence of Octβ1R provides a sophisticated autoregulatory system for controlling the structural and functional plasticity of octopaminergic synapses. sdbonline.org
Receptor Expression Profiling and Localization
The physiological effects of this compound are determined not only by the signaling pathways of its receptors but also by their precise location and timing of expression within the organism.
Spatial and Temporal Expression Patterns in Nervous Systems and Peripheral Tissues
The expression of this compound receptors is widespread yet distinct for each subtype, with patterns that change throughout development. researchgate.netsdbonline.org In Drosophila, all octopamine receptors show broad neuronal expression in the adult brain, but with unique, discernible patterns for each receptor type. nih.gov High concentrations of octopamine receptors are found in key processing centers of the insect brain, such as the mushroom bodies and optic lobes, consistent with octopamine's role in learning, memory, and sensory processing. nih.gov
Expression is not limited to the central nervous system (CNS). Receptors are also found in a variety of peripheral tissues. For example, in Drosophila larvae, Octβ1R, Octβ2R, and Octβ3R are expressed in the salivary glands, while Octβ2R and Octβ3R are also found in the midgut. researchgate.netsdbonline.org In adult flies, all three of these β-adrenergic-like receptors are expressed in the CNS, as well as in the ovary and testis, implicating them in reproductive processes. researchgate.net Specifically, Octβ2R is crucial in the oviduct epithelium for ovulation. plos.orgresearchgate.net Furthermore, reduced expression of Octβ1R in adult muscles has been shown to abolish exercise-induced improvements in endurance and cardiac performance, highlighting its role in peripheral tissues. sdbonline.org
The temporal expression of these receptors is also tightly regulated. In Drosophila, there is a developmental switch in the expression of Octβ1R and Octβ2R. Octβ1R is expressed at high levels in first instar larvae and at low levels in third instar larvae. researchgate.net Conversely, Octβ2R expression is low in the first instar and high in the third instar, suggesting different roles for these receptors at different larval stages. researchgate.net This dynamic expression across different tissues and developmental stages allows this compound to mediate a wide array of physiological functions throughout the life of the insect.
**Table 2: Spatial and Temporal Expression of Select this compound Receptors in *Drosophila melanogaster***
| Receptor | Developmental Stage | Tissue/Location | References |
|---|---|---|---|
| Octβ1R | First Instar Larva | High levels | researchgate.net |
| Third Instar Larva | Low levels | researchgate.net | |
| Larva | Salivary glands, imaginal discs | researchgate.netsdbonline.org | |
| Adult | CNS, ovary, testis, muscles | sdbonline.orgresearchgate.net | |
| Octβ2R | First Instar Larva | Low levels | researchgate.net |
| Third Instar Larva | High levels | researchgate.net | |
| Larva | Salivary glands, imaginal discs, midgut | researchgate.netsdbonline.org | |
| Adult | CNS, ovary, testis, oviduct epithelium | plos.orgresearchgate.net | |
| Octβ3R | Larva | Salivary glands, imaginal discs, midgut, ring gland, gonads | researchgate.netsdbonline.org |
| Adult | CNS, ovary, testis | researchgate.net | |
| OAMB | Adult | CNS (notably mushroom bodies), oviduct epithelium | nih.govsdbonline.orgnih.gov |
Subcellular Localization and Functional Compartmentation
The function of this compound receptors is further defined by their specific subcellular localization, which creates functional compartments for signaling. Receptors can be located on presynaptic terminals, where they often function as autoreceptors, or on postsynaptic membranes, where they mediate the response in the target neuron. nih.gov
The presynaptic localization of autoreceptors like Octβ1R and Octβ2R at the Drosophila NMJ is a clear example of functional compartmentation. sdbonline.orgnih.gov Their presence on the axon terminal allows for direct feedback control of neurotransmitter release and synaptic structure. sdbonline.org In addition to this presynaptic role, octopamine receptors are also found postsynaptically. For instance, Octβ2Rs are present on glutamatergic motor neurons, allowing octopamine to modulate the growth of these excitatory inputs. sdbonline.org The co-expression of different octopamine receptors, or octopamine receptors with receptors for other neurotransmitters like glutamate, on the same downstream neuron indicates a potential convergence of signaling pathways at the cellular level. nih.gov
Within the cell, receptors can be targeted to specific domains. In neurons, this could mean localization to dendrites, axons, or the soma, which would influence whether the receptor is involved in input integration, output modulation, or global changes in cell excitability. The OAMB receptor, for example, is highly enriched in the mushroom bodies of Drosophila, a brain region critical for learning and memory, suggesting its compartmentalized function in these cognitive processes. nih.gov This precise subcellular targeting ensures that this compound signaling occurs at the right place and time, allowing for specific and localized modulation of neuronal circuits and physiological processes.
Physiological and Behavioral Modulations by R Octopamine in Invertebrates
Neurophysiological Functions and Neural Circuit Modulation
Octopamine (B1677172) significantly impacts the function and plasticity of invertebrate nervous systems, modulating neuronal activity and shaping neural circuit dynamics.
Octopamine is a key modulator of synaptic plasticity and the structural organization of neural circuits in invertebrates sdbonline.orgnih.govnih.gov. In species like Drosophila, octopaminergic signaling, particularly through Octβ2R autoreceptors, facilitates the growth and maintenance of octopaminergic neuronal arbors. This process is dependent on electrical activity and contributes to the expansion of excitatory glutamatergic neuromuscular junctions sdbonline.orgnih.gov. This autoregulatory mechanism is implicated in responses to stimuli such as food deprivation, promoting increased locomotion and synaptic remodeling sdbonline.orgnih.gov. By influencing synaptic function and structure, octopamine acts as an invertebrate analog to adrenergic ligands that regulate plasticity in vertebrate systems sdbonline.orgnih.govnih.gov.
Octopamine plays a vital role in maintaining neuronal integrity and function, especially under stressful conditions. Studies on unmyelinated axons have demonstrated that octopamine can stabilize conduction reliability during hypoxic stress researchgate.netnih.gov. For instance, research on the Drosophila descending contralateral motor neuron (DCMD) axon revealed that octopamine application attenuated the hypoxia-induced reduction in conduction velocity, thereby preserving high-frequency neuronal signaling nih.gov. This suggests that octopamine acts as a protective agent, helping neurons maintain their operational capacity in challenging environments.
Table 1: Effect of Octopamine on Conduction Velocity in Unmyelinated Axons Under Hypoxic Stress
| Condition | Conduction Velocity (relative change) | Notes |
| Normoxia (Control) | Baseline | Intact trachea |
| Hypoxia | Reduced | 45 min exposure, significant decrease compared to normoxia |
| Hypoxia + Octopamine | Stabilized (less reduced) | 45 min exposure, attenuated hypoxia-induced loss compared to Hypoxia |
Data derived from studies on the DCMD axon in Drosophila nih.gov.
Central pattern generators (CPGs) are neural circuits that produce rhythmic motor patterns, and octopamine is a significant modulator of these systems in invertebrates researchgate.netnih.gov. In crustaceans, octopamine influences CPG networks, such as the pyloric rhythm in the crab stomatogastric ganglion, by acting on both the CPG neurons and the axons of descending modulatory projection neurons nih.gov. Furthermore, octopamine modulates the CPG responsible for flight in insects like Manduca sexta, impacting motor output and rhythmic behaviors researchgate.net. These modulatory actions are crucial for adapting motor patterns to varying physiological and environmental cues.
Stress Response and Adaptive Physiology
Octopamine is intrinsically linked to an organism's ability to respond to stress and adapt its physiology for survival and performance.
Octopamine is widely recognized as the invertebrate equivalent of vertebrate adrenaline and noradrenaline, playing a central role in "fight-or-flight" responses and general arousal states biologists.comwikipedia.orgresearchgate.netresearchgate.netnih.govfrontiersin.orgmdpi.comnih.gov. It functions as an alerting signal, promoting wakefulness and enhancing motor activity biologists.comnih.govmdpi.com. In aggressive encounters, octopamine acts as a key mediator of motivational states, increasing the propensity to fight and amplifying aggressive behaviors across various insect species researchgate.netnih.govscienceopen.comjneurosci.org. During stressful periods, the release of octopamine prepares the organism for heightened activity and increased energy expenditure researchgate.netmdpi.comdovepress.com.
A critical function of octopamine in invertebrates is the regulation and mobilization of energy reserves, including lipids and carbohydrates, to meet increased physiological demands researchgate.netbiologists.comnih.govnih.govnih.govfrontiersin.orgresearchgate.net. It acts as a starvation signal, promoting lipid mobilization and influencing metabolic rate nih.govnih.govresearchgate.net. For example, in the nematode Caenorhabditis elegans, nutrient deprivation up-regulates octopaminergic signaling, which in turn enhances lipid hydrolysis and improves survival rates under starvation conditions nih.gov. In Drosophila melanogaster, flies lacking octopamine exhibit increased body fat deposits, reduced physical activity, and a diminished metabolic resting rate, indicating octopamine's role in promoting an energy expenditure metabolic mode nih.gov. Conversely, enhancing octopamine release stimulates activity and energy expenditure nih.gov. Octopamine also influences glucose homeostasis by modulating insulin (B600854) release, which affects glucose uptake and fat mobilization nih.govnih.gov.
Table 2: Metabolic and Survival Phenotypes Associated with Octopamine Deficiency in Drosophila melanogaster
| Trait | Octopamine-Deficient Flies (tβh mutants) | Control Flies | Notes |
| Starvation Resistance | Increased | Baseline | Flies lacking OA are more resistant to starvation. |
| Life Span | Substantially Reduced | Baseline | Overall life span is reduced. |
| Body Fat Deposits | Increased | Baseline | Higher accumulation of fat. |
| Physical Activity | Reduced | Baseline | Lower levels of spontaneous movement. |
| Metabolic Resting Rate | Reduced | Baseline | Lower basal energy expenditure. |
| Insulin Release | Increased | Baseline | Higher rates of insulin release, potentially affecting glucose uptake and metabolism. |
Data derived from studies on Drosophila melanogaster nih.gov.
Table 3: Role of Octopamine in Lipid Mobilization and Starvation Survival in C. elegans
| Condition | Lipid Droplet Quantity (Intestine) | Starvation Survival (3 days) | Notes |
| Well-fed (Control) | Baseline | Baseline | |
| Starved (Wild-type) | Reduced (~60%) | Baseline | Nutrient deprivation leads to lipid mobilization. |
| Starved (tbh-1 mutant, OA-deficient) | Not affected (comparable to WT) | Lower | OA deficiency impairs survival under starvation, despite similar lipid mobilization capacity. |
| Starved (tbh-1 mutant + exogenous OA) | Not specified | Restored to WT levels | Exogenous octopamine application rescues the reduced survival phenotype in OA-deficient mutants, suggesting OA's protective role. |
Data derived from studies on C. elegans nih.gov.
Compound List:
(R)-Octopamine (OA)
Tyramine (B21549) (TA)
Adrenaline
Dopamine (B1211576) (DA)
Serotonin (B10506) (5-HT)
Reproductive Physiology and Mating Behaviors
Octopamine significantly influences various aspects of invertebrate reproductive physiology, impacting egg development, egg laying, pheromonal communication, and mating behaviors. These effects are mediated through octopaminergic neurons that innervate reproductive tissues and central nervous system regions involved in reproductive control nih.govnih.govtandfonline.com.
Oogenesis and Ovulation Regulation
Octopamine plays a vital role in regulating oogenesis, the process of egg development, and ovulation, the release of mature eggs nih.govplos.orgnih.govdntb.gov.ua. In insects like Rhodnius prolixus, octopamine signaling is essential for normal oogenesis and controls ovulation by modulating follicle rupture nih.gov. Studies indicate that octopamine influences the titers of juvenile hormone (JH), a key hormone regulating oogenesis, and plays a role in the regulation of vitellogenin, a major yolk protein precursor plos.org. In Drosophila melanogaster, octopaminergic neurons innervate the female reproductive system, regulating oogenesis and ovulation through specific receptors such as OAα1R and OAβ2R plos.org. The octopamine receptor Octβ2R has been identified as essential for ovulation and fertilization in D. melanogaster, with its absence leading to severe egg-laying defects researchgate.net.
Modulation of Oviposition
The act of oviposition, or egg-laying, is also modulated by octopamine plos.orgnih.govfrontiersin.org. Octopamine can influence the myogenic activity of reproductive muscles, including those of the oviducts and bursa, often by reducing muscle contractions nih.govbiologists.com. In Locusta migratoria, octopamine has been shown to inhibit oviduct contractions, impacting oviposition biologists.com. In R. prolixus, octopamine decreases spontaneous contractions of the oviducts and bursa, an effect mediated via increases in cyclic AMP (cAMP) biologists.com. Furthermore, octopamine administration has been shown to accelerate egg laying in R. prolixus females, underscoring its facilitative role in this process nih.gov. In Plutella xylostella, exogenous octopamine and tyramine were found to induce oviposition in virgin females, suggesting a role for octopaminergic signaling in this behavior frontiersin.org.
Sex Pheromone Biosynthesis and Release
Octopamine plays a significant role in the termination of sex pheromone biosynthesis in moths, such as Helicoverpa armigera nih.govresearchgate.net. Research indicates that increased octopamine titers in older female moths correlate with decreased sex pheromone release. Octopamine treatment led to a significant reduction in sex pheromone production, thereby diminishing the female's ability to attract males and reducing subsequent male acceptance nih.govresearchgate.net. This inhibitory effect is mediated through octopamine receptors (OctβR), which are key in regulating sex pheromone biosynthesis by suppressing the signaling of pheromone biosynthesis activating neuropeptides (PBANs) nih.govresearchgate.net.
Influence on Courtship and Mating Durations
Octopamine is implicated in modulating various reproductive behaviors, including courtship and mating nih.govdovepress.comnih.gov. In Drosophila melanogaster, octopaminergic neurons are involved in regulating courtship behavior, and their activation can influence the choice between mating partners and alter courtship durations biorxiv.orgnih.govplos.org. Studies have shown that activating octopamine neurons can enhance male-male courtship behavior and affect the duration of specific courtship actions like wing extension nih.gov. Furthermore, octopamine receptors located in brain regions involved in decision-making are necessary for ovulation and sperm release from spermathecae, and octopamine signaling can influence mating duration frontiersin.org.
Interactions with Juvenile Hormone Metabolism
The influence of octopamine on reproductive physiology is closely linked to its interactions with the juvenile hormone (JH) pathway plos.orgdntb.gov.uanih.govbiologists.compnas.org. Octopamine signaling can affect the biosynthesis of JH, a critical hormone for oogenesis and reproductive development in insects plos.orgpnas.org. In R. prolixus, reducing octopamine levels through RNA interference targeting the enzyme tyramine β-hydroxylase (TβH) impairs reproduction by decreasing the expression of enzymes involved in JH biosynthesis, thereby interfering with oogenesis and oviposition dntb.gov.uanih.gov. In honeybee larvae, octopamine has been shown to stimulate the release of juvenile hormone biologists.com.
Learning and Memory Mechanisms
Octopamine is a well-established neuromodulator in invertebrate learning and memory processes, particularly in insects like Drosophila and crickets researchgate.netnih.govdovepress.comnih.govoup.comnih.govsdbonline.orgfrontiersin.orgjneurosci.orgnih.gov. Its primary site of action in the brain for these functions is often the mushroom bodies, complex neuropils crucial for olfactory learning and memory nih.govnih.gov.
Octopamine modulates synaptic plasticity within the mushroom bodies, influencing how sensory information is processed and stored nih.govnih.gov. In Drosophila, octopamine signaling, mediated by receptors like Octβ1R and OAMB, is vital for both aversive and appetitive olfactory learning oup.comnih.govsdbonline.orgjneurosci.org. For instance, Octβ1R in specific mushroom body neurons processes aversive learning, while its presence in projection neurons mediates appetitive learning nih.govjneurosci.org. Octopamine signaling has been shown to enhance aversive odor learning, often through interactions with dopamine pathways oup.comjneurosci.org. In crickets, octopamine neurons are implicated in mediating reward prediction error in appetitive learning, and their activity is crucial for associating conditioned stimuli with rewards or punishments frontiersin.orgnih.gov.
Compound List:
this compound (OA)
Tyramine (TA)
Norepinephrine
Adrenaline
Dopamine (DA)
Serotonin (5-HT)
Juvenile Hormone (JH)
Vitellogenin (Vg)
Proctolin
Pheromone Biosynthesis Activating Neuropeptide (PBAN)
Methoprene tolerant (Met)
Taiman (Tai)
20-hydroxyecdysone (B1671079) (20E)
GABA
Glutamate
Acetylcholine
Calcium (Ca²⁺)
Cyclic AMP (cAMP)
Matrix metalloproteinase 2
N-methyl-d-aspartate (NMDA)
α-amino-3-hydroxy-5-methyl-4-isoxazolepropionate (kainate)
Other Complex Behavioral and Physiological Manifestations
Sensory Input Desensitization and Processing
Octopamine significantly influences the way invertebrates process sensory information, primarily by modulating the sensitivity and responsiveness of sensory pathways dovepress.comresearchgate.netchemsrc.com. In insects, OA is crucial for the desensitization of sensory inputs, a mechanism that prevents overstimulation and facilitates the detection of novel stimuli dovepress.comresearchgate.netchemsrc.com. For instance, OA is involved in the dishabituation of sensory input in locusts dovepress.com. Research indicates that octopaminergic neurons can modulate the activity of sensory organs physiology.org. In the realm of visual processing, octopamine agonists such as chlordimeform (B52258) (CDM) have been shown to alter the temporal frequency tuning of motion-sensitive neurons in flies nih.govfrontiersin.org. Specifically, CDM broadens this tuning in an adapted state, suggesting that OA's impact on sensory processing is contingent upon the neuron's prior stimulation history and adaptation level nih.govfrontiersin.org. Furthermore, OA can enhance motor activity by influencing sensory-evoked responses in motor neurons, as observed in stick insects where descending octopaminergic neurons amplify depolarizing reflex-like responses triggered by leg load sensors physiology.org. This modulation of sensory pathways enables invertebrates to adapt their responses to environmental cues based on their behavioral state and prior sensory experiences nih.gov.
Regulation of Light Emission (e.g., Firefly Lantern)
Octopamine plays a pivotal role in controlling bioluminescence in fireflies, serving as a key neurotransmitter that regulates light emission from the lantern dovepress.comresearchgate.net. The precise mechanism involves octopamine triggering the release of nitric oxide (NO) scielo.brnih.govresearchgate.netgu.se. Octopamine activates nitric oxide synthase (NOS) within cells situated between nerve endings and the photocytes (light-producing cells) in the firefly lantern scielo.brnih.govresearchgate.netoup.comresearchgate.net. The released NO then acts as a signaling molecule, diffusing to the lantern mitochondria researchgate.netoup.com. Here, NO inhibits mitochondrial oxygen consumption by binding to cytochrome oxidase (COX) researchgate.netoup.com. This inhibition allows molecular oxygen, delivered via the tracheal system, to bypass the mitochondria and reach the peroxisomes, where the luciferin-luciferase reaction occurs, thus initiating light production researchgate.netoup.com. When the neural signal ceases, NO production stops, and mitochondrial respiration resumes, terminating the light flash oup.com. The presence of octopamine has been confirmed within the photomotor neurons and larval lanterns of fireflies, substantiating its direct neurotransmitter function in bioluminescence nih.gov.
| Tissue/Cell Type | Octopamine Concentration |
| Firefly photomotor neuron soma | 0.03 pmol/soma |
| Firefly photomotor neuron soma | ~2.8 mM (effective) |
Circadian Rhythm Modulation
Octopamine is recognized as a significant modulator of circadian rhythms in invertebrates, influencing sleep-wake cycles and general activity patterns frontiersin.orgmdpi.comnih.gov. In Drosophila melanogaster, OA functions as a wake-promoting neurotransmitter nih.govbiologists.com. Its effects on circadian rhythm are mediated through the activation of various G protein-coupled receptor types, which can lead to either cAMP production or Ca2+ release mdpi.com. Studies suggest that OA signaling is linked to sleep regulation, with reduced OA levels resulting in increased sleep, while OA administration promotes wakefulness biologists.comnih.gov. Furthermore, OA may influence peripheral clocks, potentially aiding in the regulation of metabolic processes associated with daily rhythms nih.gov. The expression of genes involved in OA synthesis (such as Tbh) and OA receptors (like Oamb) has been shown to be influenced by light conditions during development, indicating a connection between environmental light cues, OA signaling, and the establishment of circadian pathways frontiersin.org.
Compound List:
this compound (OA)
Tyramine (TA)
Norepinephrine
Nitric Oxide (NO)
Chlordimeform (CDM)
Luciferin
Luciferase
ATP
Nitric Oxide Synthase (NOS)
Cytochrome oxidase (COX)
G protein
cAMP
Ca2+
PKA (Protein Kinase A)
Tbh (Tyramine β-hydroxylase)
Oamb (Octopamine receptor Oamb)
Comparative Neurobiology and Evolutionary Aspects
Functional Analogy to Vertebrate Adrenergic Systems (Norepinephrine)
(R)-Octopamine is widely regarded as the invertebrate counterpart to norepinephrine (B1679862) in vertebrates. taylorandfrancis.comcaymanchem.com This functional analogy is rooted in their structural similarity and their involvement in "fight-or-flight" responses. taylorandfrancis.comuni-konstanz.de In invertebrates, particularly arthropods, this compound orchestrates a state of heightened arousal and energy mobilization, preparing the organism for action, much like norepinephrine and epinephrine (B1671497) do in mammals. taylorandfrancis.comwikipedia.org This includes modulating muscle activity, regulating energy metabolism by mobilizing lipids and carbohydrates, and influencing sensory inputs. dovepress.commdpi.com
The receptors through which this compound exerts its effects also show evolutionary relationships to vertebrate adrenergic receptors. researchgate.net Phylogenetic analyses suggest a common ancient origin for protostome octopamine (B1677172) receptors and vertebrate alpha-adrenergic receptors. researchgate.netresearchgate.net Despite this shared ancestry, there are distinct differences. For instance, while both systems can utilize cyclic AMP (cAMP) as a second messenger, the specific receptor subtypes and their coupling to intracellular signaling pathways have diverged. nih.govresearchgate.net
Table 1: Comparison of this compound and Norepinephrine Systems
| Feature | This compound System (Invertebrates) | Adrenergic System (Vertebrates) |
|---|---|---|
| Primary Ligand | This compound | Norepinephrine, Epinephrine |
| Primary Role | Neurotransmitter, Neuromodulator, Neurohormone | Neurotransmitter, Hormone |
| Key Functions | "Fight-or-flight" response, energy mobilization, sensory modulation, aggression, learning and memory. nih.govdovepress.comwikipedia.orgnih.gov | "Fight-or-flight" response, regulation of heart rate, blood pressure, arousal, and mood. biorxiv.orgnih.gov |
| Receptor Types | Octopamine receptors (e.g., Octα, Octβ) wikipedia.org | Adrenergic receptors (e.g., α1, α2, β) |
| Evolutionary Relationship | Protostome octopamine receptors are related to vertebrate α-adrenergic receptors. researchgate.netresearchgate.net | Deuterostome adrenergic receptors. |
Divergence and Conservation of this compound Signaling Across Protostomes
Within the protostomes, a major group of invertebrate animals including arthropods, molluscs, and nematodes, the this compound signaling system exhibits both conservation and divergence. researchgate.net The fundamental components of the system, including the enzymatic pathway for this compound synthesis from tyramine (B21549), are largely conserved. plos.org The structure of octopaminergic neurons, often comprising a small number of cells with extensive projections, is also remarkably similar across different insect species, suggesting a conserved architectural plan. researchgate.net
However, the functional roles and receptor subtypes of this compound can vary significantly among different protostome lineages. For example, in insects, this compound is crucial for a vast array of behaviors including flight, aggression, social interactions, and learning and memory. nih.govresearchgate.netnih.gov In gastropods, it can act as an inhibitory neurotransmitter, while in fireflies, it is an excitatory transmitter controlling bioluminescence. researchgate.net
The diversity of this compound receptors contributes to this functional divergence. Different receptor subtypes, which can be coupled to various second messenger systems like adenylyl cyclase activation or inhibition, or phospholipase C activation, allow for a wide range of cellular responses. nih.gov For instance, in Drosophila melanogaster, different octopamine receptors are involved in appetitive and aversive learning. sdbonline.orgnih.gov
Table 2: Examples of this compound Functions in Different Protostomes
| Organism Group | Key Functions of this compound |
|---|---|
| Insects (e.g., Drosophila, honeybee, locust) | Regulation of aggression, locomotion, learning and memory, energy metabolism, thermogenesis, ovulation. dovepress.comnih.govplos.orgelifesciences.org |
| Crustaceans (*e.g., crab, prawn) | Modulation of aggression (can be inhibitory), heart rate, and posture. nih.govnih.gov |
| Molluscs (e.g., Aplysia, octopus) | Can act as an inhibitory neurotransmitter; first identified in octopus salivary glands. wikipedia.orgresearchgate.net |
| Nematodes (*e.g., C. elegans) | Regulation of feeding and locomotion in response to starvation. biologists.com |
Evolutionary Significance of this compound as a Primary Neurotransmitter in Invertebrates
The evolution of the octopaminergic system appears to be a fundamental development for the success of many invertebrate lineages, particularly arthropods. researchgate.net Its role as a primary signaling molecule for orchestrating complex behaviors and physiological states has been crucial. The ability of this compound to act as a neurotransmitter, neuromodulator, and neurohormone allows for both rapid, localized signaling and widespread, sustained effects. dovepress.comtaylorandfrancis.com
The development of the octopaminergic system has been linked to the evolution of efficient locomotion, complex social behaviors, and advanced cognitive abilities in arthropods. researchgate.net For example, in honeybees, this compound is involved in the complex dance language and the division of labor within the colony. dovepress.com In locusts, it plays a role in the transition between solitary and gregarious phases. researchgate.net
Recent research has revealed that the evolutionary history of aminergic signaling is more complex than a simple vertebrate-invertebrate divide. biorxiv.org Studies on slowly evolving marine taxa like the annelid Platynereis dumerilii have shown the coexistence of norepinephrine, octopamine, and tyramine signaling systems in the same animal. biorxiv.orgnih.gov This suggests that the last common ancestor of protostomes and deuterostomes possessed all three systems, and subsequent evolution involved the loss of certain systems in different lineages. biorxiv.orgnih.gov For instance, most insects lost adrenergic receptors, while most deuterostomes lost octopamine and tyramine receptors. researchgate.netbiorxiv.org
Trace Amine Status in Vertebrates: Evolutionary Byproduct vs. Modulatory Role
In vertebrates, this compound is present only in trace amounts and was long considered an evolutionary byproduct without a significant biological function. taylorandfrancis.comwikipedia.org It is synthesized through a homologous pathway to norepinephrine and can be found in the nervous system. wikipedia.org While it binds weakly to norepinephrine and epinephrine receptors, the functional significance of this interaction is unclear. wikipedia.org
However, emerging evidence suggests that this compound may have a modulatory role in the mammalian brain. northwestern.edu It binds more strongly to a class of receptors known as trace amine-associated receptors (TAARs), particularly TAAR1. wikipedia.orgnih.gov The discovery of a family of mammalian G protein-coupled receptors that are activated by trace amines, including octopamine, supports the idea that these molecules may function as true neurotransmitters in vertebrates. nih.govpnas.org
A recent study demonstrated that this compound can act as a distress signal in the mammalian brain. northwestern.edu Stressed neurons release this compound, which then signals to astrocytes to produce lactate, providing energy to the neurons and protecting them from cell death. northwestern.edu This finding suggests that far from being a mere evolutionary leftover, this compound may play a crucial role in neuroprotection and energy metabolism in the vertebrate brain. northwestern.edu This could have implications for understanding and potentially treating neurodegenerative diseases. northwestern.edu
Advanced Research Methodologies and Experimental Models in R Octopamine Studies
Genetic Manipulation and Perturbation Approaches
Genetic tools that allow for the targeted disruption or controlled expression of genes related to (R)-octopamine signaling are fundamental to elucidating its physiological roles. These approaches enable researchers to establish causal links between specific genes, neuronal activity, and behavior.
Gene silencing and editing technologies provide powerful means to investigate the function of this compound by reducing or eliminating the expression of its biosynthetic enzymes or receptors.
CRISPR/Cas9 (Clustered Regularly Interspaced Short Palindromic Repeats/CRISPR-associated protein 9) is a more recent and powerful gene-editing tool that allows for the permanent and complete knockout of a target gene. This system uses a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus, where it creates a double-strand break. The cell's error-prone repair mechanism often results in mutations that render the gene non-functional. sabanciuniv.edu Researchers have used CRISPR/Cas9 to create a complete loss-of-function allele for the Oamb gene in Drosophila, confirming the results obtained through RNAi. elifesciences.org In honeybees, a baculovirus-vectored CRISPR/Cas9 system was developed to knock down the octopamine (B1677172) beta subtype 2 receptor (AmOctβ2R) in the brain, demonstrating its role in appetite regulation. sabanciuniv.edubiorxiv.org This approach overcame challenges associated with delivering the CRISPR/Cas9 system to the adult insect brain. biorxiv.orgbiorxiv.org
| Technique | Target Gene/Receptor | Model Organism | Key Finding | Reference |
|---|---|---|---|---|
| RNAi | Oamb | Drosophila melanogaster | Knockdown impaired mating-induced germline stem cell increase. | elifesciences.org |
| RNAi | AmOctαR1 | Apis mellifera (Honeybee) | Used to study the receptor's role in learning and memory. | researchgate.net |
| CRISPR/Cas9 | Oamb | Drosophila melanogaster | Complete knockout confirmed the role of Oamb in germline stem cell regulation. | elifesciences.org |
| CRISPR/Cas9 | AmOctβ2R | Apis mellifera (Honeybee) | Knockdown in the brain resulted in appetite suppression. | sabanciuniv.edubiorxiv.org |
To dissect the function of this compound in specific neuronal populations and at particular developmental stages, researchers employ conditional and cell-specific genetic systems. These tools provide spatial and temporal control over gene expression, avoiding the complications of global or developmental-long manipulations.
The GAL4/UAS system in Drosophila is a cornerstone of this approach. It is a bipartite system where the yeast transcription factor GAL4 is expressed under the control of a cell-type-specific promoter. elifesciences.org In a separate transgenic line, a gene of interest (e.g., an RNAi construct or a channel protein) is placed downstream of an Upstream Activation Sequence (UAS), to which GAL4 binds. When these lines are crossed, the gene of interest is expressed only in the cells where GAL4 is active. elifesciences.org This has been used extensively in this compound research, for instance, to drive the expression of RNAi against octopamine receptors in specific ovarian cells or prothoracic gland cells in Drosophila. elifesciences.orgsdbonline.org It has also been used to electrically silence or excite octopamine-producing neurons (identified by the Tdc2-Gal4 driver) to demonstrate their role in promoting wakefulness. jneurosci.org
A novel conditional transgenic approach was developed in mice to study the downstream effects of G-protein coupled receptor activation, mimicking octopamine signaling. nih.gov This system involves the heterologous expression of an Aplysia octopamine receptor, which is not activated by endogenous mammalian ligands. By administering this compound, researchers can specifically activate this receptor in genetically defined cell populations, leading to a transient increase in cyclic AMP (cAMP). This tool cleverly combines the spatial regulation of transgenics with the temporal control of pharmacology to study the role of the cAMP pathway, a key second messenger in octopamine signaling, in processes like memory enhancement. nih.gov
Site-directed mutagenesis is a crucial technique for understanding the molecular basis of receptor function. By systematically altering specific amino acids in a receptor's sequence, researchers can identify residues critical for ligand binding, receptor activation, and signal transduction.
Studies on octopamine/tyramine (B21549) receptors in various species have utilized this approach. For example, analysis of octopamine receptors in the mosquito Aedes aegypti identified key amino acid residues, such as an aspartic acid in transmembrane domain III and serine residues in transmembrane domain V, that are likely involved in binding this compound and tyramine. plos.org In the silkworm Bombyx mori, mutagenesis of a β-adrenergic-like octopamine receptor pinpointed specific residues essential for the interaction with this compound. ugent.be Furthermore, investigations into amitraz (B1667126) resistance in the cattle tick Rhipicephalus (Boophilus) decoloratus identified several amino acid mutations in the octopamine/tyramine receptor (OCT/Tyr) that are associated with reduced sensitivity to this acaricide, which acts as a receptor agonist. researchgate.netnih.gov
| Receptor | Model Organism | Finding from Mutagenesis/Sequence Analysis | Reference |
|---|---|---|---|
| OA/TA Receptors | Aedes aegypti | Identified an aspartic acid (TM III) and serines (TM V) as likely binding residues. | plos.org |
| β-adrenergic-like octopamine receptor | Bombyx mori | Identified specific amino acid residues involved in the interaction with this compound. | ugent.be |
| OCT/Tyr Receptor | Rhipicephalus (B.) decoloratus | Found that mutations M1G, L16F, D41G, and V72A were associated with phenotypic resistance to amitraz. | researchgate.netnih.gov |
Electrophysiological and Imaging Techniques
Directly measuring the electrical activity of neurons and visualizing the dynamics of neurotransmitter release are essential for understanding how this compound modulates neural circuits.
Electrophysiology allows for the direct measurement of the electrical properties of neurons. These techniques can be applied to isolated cells (in vitro) or within the intact nervous system of a living animal (in vivo).
In vitro whole-cell patch-clamp recordings are used to study the intrinsic properties of identified octopaminergic neurons and the effects of this compound on target cells. For example, researchers have performed patch-clamp recordings from the cell bodies of octopaminergic neurons (Tdc2-positive) in the abdominal ganglion of Drosophila, revealing heterogeneity in their excitability and regulation. frontiersin.org In the sea slug Aplysia californica, application of this compound to the buccal ganglia circuit during in vitro recordings showed that it modulates the spontaneous bursting activity of B67 motor neurons by increasing burst duration and the number of impulses per burst. nih.gov
In vivo recordings provide insight into how octaminergic signaling affects circuit function in a more physiologically relevant context. In Drosophila, the giant fiber system (GFS) is a well-defined circuit used to study synaptic transmission and plasticity. researchgate.net Electrophysiological measurements from the GFS can be used to assess how genetic manipulations of the octopaminergic system affect parameters like response latency and the stability of the response to high-frequency stimulation. researchgate.net Juxtasomal recordings in awake animals can also be performed to monitor the spontaneous spiking activity of single neurons and how they are modulated by various states and behaviors. frontiersin.org
| Technique | Preparation | Model Organism | Key Measurement/Finding | Reference |
|---|---|---|---|---|
| Whole-cell patch clamp | In vitro (abdominal ganglion) | Drosophila melanogaster | Characterized the electrophysiological excitability and regulation of Tdc2(+) neurons. | frontiersin.org |
| Extracellular/Intracellular recording | In vitro (buccal ganglia) | Aplysia californica | This compound application increased burst duration and impulse number in B67 motor neurons. | nih.gov |
| GFS recording | In vivo | Drosophila melanogaster | Measures response latency and stability to high-frequency stimulation to assess circuit function. | researchgate.net |
A significant breakthrough in studying neuromodulation has been the development of genetically encoded biosensors. These are engineered fluorescent proteins that report changes in the concentration of a specific molecule, such as this compound, in real-time.
Recently, a highly selective GPCR-activation-based (GRAB) sensor for this compound, named GRABOA1.0 , was developed. nih.gov This sensor was engineered by inserting a circularly permuted enhanced green fluorescent protein (cpEGFP) into the third intracellular loop of the Drosophila β-adrenergic-like octopamine receptor, Octβ2R. nih.gov When this compound binds to the receptor domain, the subsequent conformational change alters the fluorescence of the cpEGFP module, causing a rapid and robust increase in brightness. nih.gov
The GRABOA1.0 sensor is genetically encoded, allowing it to be expressed in specific cells for non-invasive monitoring of this compound dynamics in vivo with high spatial and sub-second temporal resolution. nih.gov Using this tool, researchers monitored this compound release in the Drosophila mushroom body, a key learning center. They discovered that this compound is released in response to both odor stimuli (the conditioned stimulus) and electric shock (the unconditioned stimulus) during aversive learning, providing new insights into its functional role in memory formation. nih.gov This technology overcomes the low temporal resolution of previous methods like microdialysis and enables the direct visualization of neurotransmitter dynamics during behavior. nih.gov
Calcium Imaging and cAMP Sensing
Understanding the downstream effects of this compound receptor activation necessitates real-time monitoring of second messengers like calcium (Ca²⁺) and cyclic adenosine (B11128) monophosphate (cAMP). jneurosci.org Advanced imaging techniques using genetically encoded sensors have become indispensable for visualizing these signaling dynamics within specific cells and circuits in vivo.
Calcium Imaging: Genetically encoded calcium indicators (GECIs), such as jGCaMP7b, are used to monitor intracellular Ca²⁺ fluctuations in response to octopamine. researchgate.net In studies on Drosophila, expressing these sensors in specific cell types, like neurons and astrocytes, allows for direct observation of Ca²⁺ transients upon octopamine application. researchgate.net Research has revealed that while octopamine stimulates Ca²⁺ responses in both neurons and glial cells, the characteristics of these responses differ significantly. researchgate.net For instance, astrocytes have been shown to be more sensitive to octopamine, responding to lower concentrations, though the amplitude of the Ca²⁺ signal is greater in neurons. researchgate.net This differential signaling is thought to arise from the distinct expression patterns of G protein-coupled octopamine receptors in various brain cell types. researchgate.net
cAMP Sensing: To monitor cAMP levels, researchers employ biosensors based on Förster resonance energy transfer (FRET), such as Epac1-camps, or single fluorescent protein-based sensors. jneurosci.orgmdpi.com These sensors allow for the direct visualization of cAMP dynamics following octopamine receptor activation. jneurosci.org For example, in Drosophila mushroom bodies and projection neurons, the Epac1-camps sensor has been used to demonstrate that octopamine application leads to an increase in cAMP levels. jneurosci.org This methodology was crucial in identifying cAMP signaling as a key downstream effector for the Octβ1R receptor in olfactory learning. jneurosci.org More recently, highly specific G protein-coupled receptor (GPCR) activation-based (GRAB) sensors, like GRABOA1.0, have been developed. nih.govoup.com These sensors offer high selectivity, sub-second kinetics, and a robust fluorescent response to extracellular octopamine, enabling real-time monitoring of its release during specific behaviors like aversive learning. nih.govoup.com
Advanced Analytical Chemistry Methods for Quantitation
Accurate quantitation of this compound in biological tissues and fluids is fundamental to understanding its physiological and metabolic roles. A variety of advanced analytical chemistry methods are employed, each offering distinct advantages in terms of sensitivity, selectivity, and applicability to different sample matrices.
High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ECD)
High-Performance Liquid Chromatography (HPLC) coupled with Electrochemical Detection (ECD) is a widely used method for quantifying octopamine and other biogenic amines. jneurosci.orgbiologists.com This technique separates compounds in a liquid mobile phase using a stationary phase column, and the electroactive nature of octopamine allows for its sensitive detection by an electrochemical cell. jneurosci.org The method's effectiveness is demonstrated in studies analyzing biogenic amine levels in the brains of insects like the ant Formica japonica and the fruit fly Drosophila melanogaster. jneurosci.orgbiologists.com In these studies, brain homogenates are analyzed using a reversed-phase C18 column, with ECD providing selective detection of octopamine, dopamine (B1211576), and serotonin (B10506). jneurosci.orgbiologists.com This approach has been instrumental in revealing that octopamine-less Drosophila mutants accumulate the precursor tyramine and that social interactions can influence octopamine homeostasis in the ant brain. jneurosci.orgbiologists.com HPLC-ECD has also been used to detect and quantify octopamine in the flight muscles of honeybees, helping to establish its role in thermogenesis. elifesciences.orgnih.gov
Table 1: Findings from HPLC-ECD Studies on Octopamine
| Organism | Tissue Analyzed | Key Finding | Reference |
|---|---|---|---|
| Drosophila melanogaster | Brain | Tβh-null mutants lack detectable octopamine and show elevated levels of its precursor, tyramine. | jneurosci.org |
| Honeybee (Apis mellifera) | Flight Muscles (DV, DL) | Octopamine is detectable, and its concentration increases with the age of the worker bee. | elifesciences.orgnih.gov |
| Ant (Formica japonica) | Brain | Brain levels of octopamine are influenced by social interactions and food reward. | biologists.com |
Capillary Electrophoresis (CE) with Fluorescence Detection
Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. frontiersin.org For the analysis of non-fluorescent compounds like octopamine, a derivatization step is required to attach a fluorescent tag, enabling highly sensitive detection by laser-induced fluorescence (LIF) or light-emitting diode (LED)-induced fluorescence. researchgate.netnih.govnih.gov A method for determining octopamine in human plasma involves pre-column derivatization with naphthalene-2,3-dicarboxaldehyde (NDA). researchgate.netnih.gov The resulting fluorescent derivative is then separated by CE and detected using a purple LED as the excitation source. researchgate.netnih.gov This approach achieves high sensitivity, with reported detection limits in the nanomolar range. researchgate.netnih.gov
Table 2: Parameters for Octopamine Analysis by CE with Fluorescence Detection
| Parameter | Condition/Value | Reference |
|---|---|---|
| Derivatization Agent | Naphthalene-2,3-dicarboxaldehyde (NDA) | researchgate.netnih.gov |
| Separation Mode | Capillary Zone Electrophoresis (CZE) | frontiersin.org |
| Background Electrolyte | 25 mM sodium borate (B1201080) (pH 9.2) | researchgate.netnih.gov |
| Separation Voltage | 20 kV | researchgate.netnih.gov |
| Detection Method | Optical fiber LED-induced fluorescence | researchgate.netnih.gov |
| Limit of Detection (LOD) | 5.0 x 10⁻⁹ M | researchgate.netnih.gov |
Mass Spectrometry (MS) Techniques
Mass Spectrometry (MS) offers high selectivity and sensitivity for the identification and quantitation of this compound, often coupled with a chromatographic separation front-end like liquid chromatography (LC) or ultra-high performance liquid chromatography (UHPLC). mdpi.com
LC-MS/MS: Tandem mass spectrometry (LC-MS/MS) is a powerful tool for octopamine analysis in complex matrices like urine and fish samples. mdpi.comresearchgate.net This method provides excellent selectivity through multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte. mdpi.comnist.gov Methods have been developed for the simultaneous determination of multiple biogenic amines, often involving a derivatization step with reagents like benzoyl chloride to improve chromatographic properties and ionization efficiency. mdpi.com LC-MS/MS has been applied to identify and monitor octopamine and its sulfoconjugate in human urine after oral administration. dshs-koeln.de
UHPLC-Q-TOF-MS: The combination of UHPLC with quadrupole time-of-flight mass spectrometry (Q-TOF-MS) provides high-resolution and accurate mass data, which is valuable for both quantitation and unequivocal identification. researchgate.net This technique has been used for the simultaneous determination of aromatic biogenic amines in human urine, with a derivatization step using dansyl chloride to enhance extraction efficiency. researchgate.net
LC-Orbitrap-MS: High-resolution mass spectrometry using an Orbitrap analyzer coupled with LC (LC-HRMS) allows for the analysis of numerous compounds in a single run with high mass accuracy. csic.es A method for analyzing 43 different neurotransmitters, including octopamine, in Daphnia magna has been developed using LC-Orbitrap-MS. csic.es This technique can distinguish between isomers like octopamine and dopamine based on their different chromatographic retention times, even though they have the same exact mass. csic.es
Table 3: Comparison of Mass Spectrometry Techniques for Octopamine Analysis
| Technique | Sample Matrix | Key Features | Reference |
|---|---|---|---|
| LC-MS/MS | Human Urine, Fish | High sensitivity and selectivity via MRM; used to monitor metabolites like sulfoconjugates. | mdpi.comresearchgate.netdshs-koeln.de |
| UHPLC-Q-TOF-MS | Human Urine | Provides high-resolution, accurate mass data for confident identification. | researchgate.net |
| LC-Orbitrap-MS | Daphnia magna | Multi-analyte capability; distinguishes isomers by retention time. | csic.es |
Radioenzymatic Assays and Immunosorbent Assays (e.g., pseudo-ELISA)
Before the widespread adoption of mass spectrometry, radioenzymatic assays were a sensitive method for quantifying biogenic amines.
Radioenzymatic Assays: These assays are based on the conversion of octopamine into a radiolabeled product using a specific enzyme and a radiolabeled methyl donor. nih.govnih.gov For octopamine, the enzyme phenylethanolamine-N-methyl transferase (PNMT) is used with tritium-labeled or ¹⁴C-labeled S-adenosyl-methionine as the methyl donor to convert octopamine to radiolabeled synephrine (B1677852). nih.govnih.gov The product is then separated, typically by thin-layer chromatography, and quantified by scintillation counting. nih.gov This method has been successfully applied to measure free and conjugated octopamine in human urine and plasma. nih.govnih.gov The sensitivity of these assays can reach the picogram level. nih.gov
Immunosorbent Assays: Enzyme-linked immunosorbent assays (ELISA) represent another approach for quantitation. Commercial ELISA kits are available for the detection of octopamine in human samples. researchgate.net These assays utilize the high specificity of antibody-antigen binding to quantify the target molecule. An enzyme-linked immunosorbent assay has also been used to quantify neuropeptides in the locust spermatheca, a tissue where octopamine also plays a role. scholaris.ca
Table 4: Characteristics of Radioenzymatic and Immunosorbent Assays for Octopamine
| Assay Type | Principle | Sample Matrix | Key Feature | Reference |
|---|---|---|---|---|
| Radioenzymatic Assay | Enzymatic conversion of octopamine to a radiolabeled product (synephrine). | Human Urine, Plasma, CSF | High sensitivity (picogram level). | nih.govnih.gov |
| ELISA | Antibody-based detection of octopamine. | Human samples | Availability of commercial kits. | researchgate.net |
Multi-Omics and Systems Biology Approaches
To gain a holistic understanding of this compound's function, researchers are increasingly turning to multi-omics and systems biology approaches. nih.govmdpi.com These strategies move beyond studying single molecules to analyzing the complex interplay between different biological layers, including the genome (genomics), transcriptome (transcriptomics), proteome (proteomics), and metabolome (metabolomics). nih.govmdpi.com
A systems biology approach aims to integrate these large datasets to create comprehensive models of biological networks. nih.gov In the context of this compound, this could involve combining transcriptomic data on octopamine receptor gene expression with proteomic data on receptor protein abundance and metabolomic data on octopamine and its downstream metabolic products. frontiersin.org Such an integrated analysis can reveal how genetic variations influence octopamine signaling pathways and how these pathways, in turn, affect cellular and organismal physiology. frontiersin.orgresearchgate.net
For example, a top-down approach might use transcriptomic data to identify regulatory pathways affected by octopamine signaling. nih.gov Targeted proteomics and metabolomics could then be used to validate the functional activity of these predicted pathways. nih.gov By integrating multi-omics data with clinical or phenotypic information, researchers can build models that capture the dynamic and causal relationships between octopamine signaling and complex biological processes or disease states. frontiersin.org These advanced computational and integrative analyses are crucial for unraveling the full scope of this compound's role as a neuromodulator and hormone. researchgate.net
Transcriptomics and Gene Expression Profiling
Transcriptomics provides a powerful lens through which to view the dynamic regulation of genes involved in the this compound signaling pathway. By quantifying messenger RNA (mRNA) levels, researchers can infer the physiological relevance of octopamine receptors and biosynthetic enzymes across different developmental stages, tissues, and conditions.
In the mosquito Aedes aegypti, a vector for diseases like dengue and yellow fever, transcript expression profiling has been instrumental. Studies have examined the genes for tyrosine decarboxylase (Tdc) and tyramine β-hydroxylase (Tβh), the enzymes responsible for synthesizing octopamine. plos.orgnih.gov The expression of these genes, along with various octopamine and tyramine receptors, was found to vary significantly across life stages (egg, larvae, pupae, adult) and in different adult tissues, including the central nervous system, midgut, and ovaries. plos.orgbiorxiv.org For instance, in A. aegypti, the transcript for the α1-adrenergic-like octopamine receptor (AaOAα1-R) is most abundant during larval stages, while the β3-adrenergic-like receptor (AaOAβ3-R) shows the highest expression in eggs. plos.org Furthermore, a blood meal significantly alters the expression patterns of these receptor transcripts in adult females, suggesting their involvement in physiological processes linked to feeding and reproduction. plos.orgbiorxiv.org
Similar investigations in the kissing bug Rhodnius prolixus revealed that the transcript for the α-adrenergic-like OA receptor 1 (RpOAα1-R) is highly expressed in the central nervous system and in tissues related to egg production. nih.gov Its expression is upregulated in the ovaries following a blood meal, a key trigger for reproduction in this species. nih.gov In Drosophila melanogaster, transcriptomic analysis of specific male neurons (P1 neurons) showed that courtship behavior leads to changes in the expression of approximately 300 genes, including the octopamine β3 receptor (Octβ3R), highlighting its role in modulating social behaviors. sdbonline.org
These gene expression profiling studies are crucial for pinpointing where and when this compound signaling is active, providing foundational knowledge for more targeted functional experiments.
Table 1: Selected Transcriptomics Findings in this compound Research
| Organism | Gene/Receptor | Key Finding | Research Focus |
| Aedes aegypti | AaOAα1-R | Highest transcript levels throughout larval stages. plos.org | Developmental Biology |
| Aedes aegypti | AaTAR2, AaTAR3 | TAR2 transcript is most abundant in ovaries; TAR3 is enriched in Malpighian tubules. plos.org | Reproduction, Diuresis |
| Rhodnius prolixus | RpOAα1-R | Transcript is upregulated in ovaries and spermatheca after a blood meal. nih.gov | Reproduction |
| Drosophila melanogaster | Octβ3R | Gene expression changes in male-specific neurons following courtship behavior. sdbonline.org | Behavioral Neuroscience |
| Bombyx mori | BmOAR1, BmOAR2 | Cloned and identified α- and β-adrenergic-like octopamine receptors. researchgate.net | Molecular Characterization |
Metabolomics for Pathway Elucidation
Metabolomics, the large-scale study of small molecules or metabolites, offers a direct functional readout of cellular activity and is pivotal for elucidating the metabolic pathways involving this compound. This approach can uncover novel derivatives of octopamine and reveal its influence on broader metabolic networks.
A significant discovery using metabolomics was made in the nematode Caenorhabditis elegans. Researchers employed HPLC-MS/MS-based targeted metabolomics to identify novel ascarosides derived from the succinylation of octopamine. nih.govresearchgate.net These compounds, largely produced by L1 larvae, function as part of a dispersal signal. nih.gov This study revealed that succinylation is a previously unrecognized but major pathway for biogenic amine metabolism in C. elegans, running parallel to the known acetylation pathway. nih.govresearchgate.net
In a different context, metabolomics was used to investigate the interaction between neurons and astrocytes in a model of α-synucleinopathy, a hallmark of Parkinson's disease. nih.gov The analysis of co-culture supernatants identified 186 metabolites, with significant changes in nine, including octopamine. nih.gov This research uncovered a novel role for octopamine in the mammalian brain, where it modulates astrocyte metabolism towards aerobic glycolysis, thereby conferring neuroprotection. nih.gov These findings demonstrate how metabolomics can connect a specific compound like this compound to complex cellular energy pathways and disease models. nih.govmdpi.com
Proteomics for Receptor and Enzyme Characterization
Proteomics focuses on the entire set of proteins in a biological system, providing critical information on the expression, localization, and interaction of key proteins in the this compound signaling cascade, such as its receptors and metabolic enzymes.
In studies of the American cockroach, Periplaneta americana, proteomics techniques have been applied to characterize octopamine receptors. Membrane proteins from cells engineered to express a specific receptor (PaOctβ2R-HA) were solubilized and separated using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins were then transferred to a membrane for detection, confirming the expression of the receptor protein. nih.gov This is a fundamental step before conducting functional assays, such as measuring cAMP production, to ensure that the observed effects are indeed mediated by the receptor of interest. nih.gov
Characterization of enzymes involved in octopamine biosynthesis has also benefited from proteomic approaches. To establish an artificial biosynthetic pathway for octopamine, researchers expressed tyramine β-hydroxylase (TBH) from different species in E. coli. SDS-PAGE analysis was essential to confirm the successful expression of these recombinant proteins and to optimize expression conditions, for instance by testing different temperatures and expression vectors. acs.org Similarly, the characterization of a unique catechol-O-methyltransferase (COMT) in the parasitic nematode Dirofilaria immitis involved expressing and purifying the recombinant protein to perform enzymatic assays. plos.org These proteomic workflows are indispensable for isolating and studying the individual protein components that constitute the this compound system.
Connectomics for Neural Circuit Mapping
Connectomics aims to create a comprehensive map of neural connections, or the connectome, to understand how information flows through the brain to generate behavior. frontiersin.org Given this compound's role as a key neuromodulator in invertebrates, mapping the circuits of octopaminergic neurons is crucial for understanding its function in processes like the "fight-or-flight" response, aggression, and sleep. researchgate.netbiorxiv.org
In Drosophila melanogaster, the analysis of a brain-wide connectome has allowed researchers to map pathways involving octopaminergic neurons. researchgate.netresearchgate.net By classifying neurons based on their connectivity patterns, specific circuits have been identified. researchgate.net For example, one predicted pathway associated with the fight-or-flight response involves octopaminergic neurons. researchgate.net More detailed studies have focused on a specific pair of octopamine neurons, VPM3, which project to key brain regions like the mushroom body (MB) and central complex (CX). biorxiv.org Using connectome data, researchers have been able to identify upstream inputs to these neurons and trace their downstream pathways, revealing how they act as a critical link between sleep-regulating microcircuits in the MB and CX. biorxiv.org
While not directly focused on this compound, the connectome analysis of the Octopus vulgaris vertical lobe, a brain structure for memory acquisition, provides a powerful example of how this methodology can reveal principles of neural network architecture. elifesciences.org Such detailed circuit maps provide an anatomical scaffold for understanding where neuromodulators like octopamine are released and which downstream neurons they influence, thereby linking molecular action to complex behaviors.
Computational and Structural Biology Approaches
The interaction between this compound and its receptors is a molecular event that can be studied in silico using powerful computational tools. These methods complement experimental work by providing a detailed, three-dimensional view of ligand-receptor binding and receptor structure.
Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. This is followed by molecular dynamics (MD) simulations, which simulate the movements of atoms over time, to assess the stability of the ligand-receptor complex. researchgate.nettandfonline.com
These methods have been widely applied to study this compound's interaction with its receptors. For example, docking studies on a β-adrenergic-like octopamine receptor from the silkworm Bombyx mori (BmOAR2) suggested that specific amino acid residues—Asp115, Ser202, and Tyr300—are critical for binding this compound and activating the receptor. researchgate.net Subsequent experimental mutation of these residues confirmed their importance. researchgate.net In another study, molecular docking and MD simulations were used to examine the interaction of octopamine with the human β1-adrenergic receptor, revealing key interactions like salt bridges and hydrogen bonds that stabilize the binding. researchgate.netkg.ac.rs
MD simulations provide further insights into the dynamic nature of these interactions. In a study of a tyramine receptor from Sitophilus oryzae (SoTyrR), which also binds octopamine, all-atom MD simulations showed that ligand binding induces conformational changes in the receptor, particularly in the intracellular loop 3 (IL3) region, which is crucial for G-protein coupling. nih.gov These computational approaches are invaluable for identifying key interacting residues, understanding the structural basis of receptor activation, and guiding the design of new insecticides that target these receptors. tandfonline.comacs.org
Table 2: Key Amino Acid Residues in this compound Receptor Interactions Identified via Computational and Experimental Methods
| Receptor | Organism | Interacting Residue(s) | Predicted Interaction | Method(s) |
| BmOAR2 | Bombyx mori | Asp115 | Interacts with the β-OH and NH₂ groups of this compound. researchgate.net | Homology Modeling, Site-Directed Mutagenesis |
| BmOAR2 | Bombyx mori | Ser202, Tyr300 | Interact with the phenolic OH group of this compound. researchgate.net | Homology Modeling, Site-Directed Mutagenesis |
| AmOctβ2R | Apis mellifera | E208, I335, I350 | Unique residues in the binding domain affecting amitraz sensitivity. elifesciences.org | Homology Modeling, Sequence Alignment |
| β1-Adrenergic Receptor | Human | Asp121, Ser211, Ser215 | Form hydrogen bonds with octopamine. kg.ac.rs | Molecular Docking, MD Simulation |
Homology Modeling of this compound Receptors
Obtaining high-resolution 3D structures of proteins experimentally (e.g., via X-ray crystallography) can be challenging, especially for membrane-bound proteins like G-protein coupled receptors (GPCRs). Homology modeling provides a solution by building a 3D model of a target protein based on the known structure of a related homologous protein.
Homology modeling was also used to understand the selective toxicity of the insecticide amitraz. Models of the Octβ2R receptor from the honeybee (Apis mellifera) and the Varroa mite were generated. elifesciences.org By comparing the models and amino acid sequences, researchers identified three specific residues in the predicted binding site that differ between the bee and the mite, explaining why the mite receptor is more sensitive to amitraz. elifesciences.org This demonstrates the power of homology modeling not only for basic research but also for applied science, such as designing more selective and safer pesticides. elifesciences.orguri.edu
Theoretical Studies of Molecular Interactions
Theoretical and computational methods are indispensable for elucidating the molecular interactions of this compound with its receptors at an atomic level. These in silico approaches complement experimental data, providing insights into binding mechanisms, receptor activation, and the rational design of new ligands.
Homology Modeling: Due to the scarcity of crystal structures for octopamine receptors (OARs), homology modeling is a foundational technique. nd.edu This method involves constructing a three-dimensional model of an OAR based on the known crystal structure of a related protein, such as the β2-adrenergic receptor. researchgate.netnih.gov These models serve as the structural framework for further computational analysis. nd.eduacs.org For instance, homology models have been developed for OARs from various insects, including the American cockroach (Periplaneta americana) and the mosquito (Culex quinquefasciatus), allowing for comparative structural analysis and docking studies. acs.org
Molecular Docking: Molecular docking simulations predict the preferred binding orientation and affinity of a ligand, such as this compound, within the receptor's binding pocket. researchgate.netnih.govkg.ac.rs These studies have been crucial in identifying key amino acid residues that interact with this compound. For example, docking studies on a silkworm OAR model identified interactions with specific residues. researchgate.net Similarly, docking this compound into models of tick sulfotransferases helped predict substrate selectivity. nih.gov Research has shown a consistent preference for this compound over the (S)-enantiomer in the majority of OARs studied via docking. nih.govacs.org These simulations help rationalize the structural basis for ligand recognition and receptor activation, noting that residues in transmembrane helices 3, 5, and 6 are often critical for ligand binding in Class A G-protein coupled receptors (GPCRs) like OARs. nd.edunih.govacs.org
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex, revealing conformational changes that occur over time. Conventional MD is often challenging for GPCRs due to their large size and the long timescale of activation (milliseconds). nd.eduresearchgate.net To overcome this, accelerated molecular dynamics (aMD) simulations, often run on graphics processing units (GPUs), are employed. researchgate.netnih.gov This technique has successfully simulated the activation process on a nanosecond timescale, revealing potential alternative binding positions for agonists that were not apparent from static models. nd.eduresearchgate.netnih.gov MD simulations are also used to investigate the stability of the receptor-ligand complex and the influence of the lipid bilayer environment. nd.edukg.ac.rs
Quantum Mechanics and Hybrid Methods: For a more detailed understanding of the electronic interactions, methods like Density Functional Theory (DFT) are used. mdpi.com DFT can calculate the binding energy between the template molecule (the ligand) and functional monomers, which is valuable in designing molecularly imprinted polymers for selective recognition of molecules like octopamine. mdpi.com Hybrid methods, such as ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics), combine the high accuracy of quantum mechanics for the active site with the efficiency of molecular mechanics for the rest of the protein, offering a balance between computational cost and accuracy. academie-sciences.fr These methods have been used to study the inclusion processes of octopamine with host molecules like β-cyclodextrin, detailing the thermodynamics and intermolecular hydrogen bond interactions through Natural Bond Orbital (NBO) analysis. academie-sciences.fr
These theoretical approaches are powerful tools in the study of this compound, enabling researchers to build and refine receptor models, understand the intricacies of molecular recognition, and guide the discovery of novel and selective insecticides that target the octopaminergic system. nd.eduacs.org
Key Invertebrate Model Organisms in this compound Research
The physiological and behavioral roles of this compound are extensively studied in several key invertebrate model organisms. These models offer unique advantages, from genetic tractability to well-characterized neurobiology, allowing for a deep understanding of the octopaminergic system.
Drosophila melanogaster (Fruit Fly)
The fruit fly, Drosophila melanogaster, is a premier model for genetic and molecular analysis of octopamine's functions due to its powerful genetic toolkit. nih.gov Octopamine, acting as a neurotransmitter, neuromodulator, and neurohormone, regulates a wide array of behaviors and physiological processes in this species. nih.govdovepress.comsemanticscholar.org
Research has demonstrated that octopamine is crucial for ovulation. plos.org It acts on at least two different G-protein coupled receptors in the oviduct epithelium, the alpha-like OAMB and the beta-like Octβ2R, to stimulate the muscle activity required for egg-laying. nih.govplos.org The signaling pathways are distinct; OAMB activation leads to an increase in intracellular Ca2+ levels, while Octβ2R activation stimulates cAMP production. plos.orgresearchgate.net
Octopamine also functions as a key neuromodulator in the central nervous system, influencing behaviors like locomotion, courtship, and learning and memory. dovepress.comfrontiersin.org It acts as a positive reinforcer in olfactory associative learning, where its presence is necessary for flies to form a positive association with a rewarded odor. frontiersin.org Studies using optogenetics have shown that activating specific sets of octopaminergic neurons can shift a fly's behavioral choice from indecision to either attraction or aversion, highlighting the context-dependent nature of its function. frontiersin.org This opposing functionality may be due to the activation of different receptor subtypes that either stimulate or inhibit neuronal activity. researchgate.netfrontiersin.org
Immunocytochemical studies have mapped the distribution of octopaminergic neurons in both larval and adult central nervous systems, revealing a defined subset of neurons that innervate body wall muscles at type II synaptic boutons. nih.gov
Table 1: Characterized this compound Functions in Drosophila melanogaster
| Physiological/Behavioral Process | Key Receptors Involved | Primary Signaling Pathway(s) | Research Findings |
|---|---|---|---|
| Ovulation/Oviposition | Octβ2R, OAMB | ↑ cAMP, ↑ Intracellular Ca2+ | Octopamine signaling in the oviduct epithelium is essential for egg-laying. nih.govplos.org |
| Learning & Memory | - | - | Acts as a positive reinforcer in sucrose-rewarded olfactory learning. frontiersin.org |
| Locomotion/Behavioral Choice | - | - | Modulates locomotion and can induce attraction or aversion depending on the neural circuit activated. semanticscholar.orgfrontiersin.org |
| Aggression | - | - | The interaction between dopamine and octopamine signaling influences aggressive behavior. slu.se |
Locusta migratoria (Locust)
The locust, Locusta migratoria, is a classic model in insect neurobiology, and studies in this species have provided foundational knowledge about octopamine's role in motor control and physiological stress responses. nih.govbiologists.com Octopamine functions as a neurohormone, neuromodulator, and neurotransmitter, orchestrating complex behaviors like flight and adaptations to environmental stressors. biologists.comresearchgate.net
During flight, octopamine is released from dorsal unpaired median (DUM) neurons and acts on various targets. biologists.comutoronto.ca It modulates flight steering muscles, increasing the amplitude of phasic twitches while reducing tonic tension, which could enhance corrective steering maneuvers. utoronto.ca It also modulates primary afferent neurons, such as the forewing stretch receptor, influencing sensory feedback during flight. biologists.com Furthermore, octopamine plays a crucial role in energy metabolism by stimulating the release of adipokinetic hormones, which mobilize lipids as an energy source for flight muscles. biologists.com
Octopamine is also vital for physiological resilience. It mediates thermoprotection of the central nervous system, protecting the ventilatory motor pattern from failure during heat stress. nih.gov This protection is triggered by the activation of a cAMP/protein kinase A (PKA) signaling pathway, which requires protein synthesis. nih.gov In visceral systems, octopamine modulates the contractility of the oviducts, generally causing relaxation and inhibiting spontaneous contractions, a process mediated by an increase in cAMP. biologists.comct.gov
Table 2: Characterized this compound Functions in Locusta migratoria
| Physiological/Behavioral Process | Key Receptors/Cells Involved | Primary Signaling Pathway(s) | Research Findings |
|---|---|---|---|
| Flight Modulation | DUM neurons | - | Modulates flight steering muscles and sensory receptors to enhance flight control. biologists.comutoronto.ca |
| Stress Response (Heat) | OctβR (beta-adrenergic like) | ↑ cAMP/PKA | Triggers thermoprotection of the central pattern generator for ventilation. nih.gov |
| Reproductive Muscle Control | Octopamine-2 Receptors | ↑ cAMP | Relaxes oviduct muscle tissue, inhibiting contractions. biologists.comct.gov |
| Metabolism | - | - | Stimulates release of adipokinetic hormones for lipid mobilization. biologists.com |
Periplaneta americana (American Cockroach)
The American cockroach, Periplaneta americana, is a well-established model for insect neurobiology, toxicology, and physiology. mdpi.com Research in this insect has led to the identification and functional characterization of distinct octopamine receptor subtypes and their roles in sensory modulation and immunity. mdpi.comnih.govplos.org
At least two major classes of octopamine receptors have been cloned and characterized in P. americana: an α-adrenergic-like receptor (PaOctα1R) and a β-adrenergic-like receptor (PaOctβ2R). mdpi.comnih.gov These receptors exhibit different signaling mechanisms. PaOctα1R activation primarily leads to the release of Ca2+ from intracellular stores, while PaOctβ2R activation results in the production of cAMP. mdpi.comnih.gov The presence of a complex monoaminergic receptor family, similar to that in holometabolic insects like Drosophila, has been revealed through these studies. mdpi.com
Octopamine plays a significant role in modulating sensory systems. In the peripheral olfactory system, octopamine is proposed to regulate the release of tachykinin from antennal neurons. plos.org Tachykinin, in turn, acts on olfactory receptor neurons to modulate their sensitivity to odors. plos.org This demonstrates a hierarchical neuromodulatory cascade where octopamine acts as a primary regulator. Octopamine is also implicated in cellular immune responses, where it can trigger a rapid increase in the population of circulating hemocytes in response to bacterial challenges. dovepress.com
Table 3: Characterized this compound Functions in Periplaneta americana
| Physiological/Behavioral Process | Key Receptors Involved | Primary Signaling Pathway(s) | Research Findings |
|---|---|---|---|
| Cellular Signaling | PaOctα1R | ↑ Intracellular Ca2+ | Receptor activation leads to calcium release from internal stores. nih.gov |
| Cellular Signaling | PaOctβ2R | ↑ cAMP | Receptor activation stimulates adenylyl cyclase activity. mdpi.comnih.gov |
| Olfactory Modulation | Octopamine Receptors | Regulates tachykinin release | Modulates olfactory sensitivity in peripheral antennal neurons. plos.org |
| Immunity | - | - | Mediates an increase in hemocytes during bacterial invasion. dovepress.com |
Tribolium castaneum (Red Flour Beetle)
The red flour beetle, Tribolium castaneum, serves as an important model for the order Coleoptera and for pest insects. Its well-annotated genome and susceptibility to RNA interference (RNAi) make it a powerful system for functional genomics. semanticscholar.orgnih.gov Studies in T. castaneum have focused on the role of octopamine in locomotion and reproduction. semanticscholar.orgnih.gov
A β-adrenergic-like octopamine receptor, TcOctβ2R, has been cloned and functionally characterized. nih.govnih.gov When expressed heterologously in cell lines, this receptor responds to octopamine by increasing intracellular levels of cyclic AMP (cAMP). nih.govnih.gov The physiological relevance of this receptor has been demonstrated using RNAi. Knockdown of TcOctβ2R expression via injection of double-stranded RNA (dsRNA) resulted in significant effects on beetle behavior and physiology, including altered locomotion, reduced mating duration, and decreased fertility. nih.govnih.gov
Table 4: Characterized this compound Functions in Tribolium castaneum
| Physiological/Behavioral Process | Key Receptor/Enzyme Involved | Primary Signaling Pathway(s) | Research Findings |
|---|---|---|---|
| Locomotion | TcOctβ2R, Tyramine β-hydroxylase | ↑ cAMP | Octopamine biosynthesis and signaling are required for normal crawling speed and locomotion. semanticscholar.orgnih.govnih.gov |
| Reproduction | TcOctβ2R | ↑ cAMP | Receptor knockdown reduces mating duration and overall fertility. nih.govnih.gov |
Rhodnius prolixus (Kissing Bug)
Rhodnius prolixus, a vector of Chagas disease, is a classical model for insect neuroendocrinology and physiology. plos.orgnih.gov In this blood-feeding insect, octopamine is a critical neuroactive chemical that regulates reproduction and the activity of reproductive muscles. plos.orgnih.govutoronto.ca
Octopamine is indispensable for successful female reproduction. plos.orgnih.gov It influences multiple stages, including oogenesis (egg development), ovulation, and oviposition (egg-laying). nih.govnih.gov This regulation is partly achieved through its influence on the biosynthesis of juvenile hormone, a primary driver of oogenesis in R. prolixus. plos.orgnih.gov Reducing octopamine levels by silencing the gene for tyramine β-hydroxylase (TβH) impairs these reproductive processes. plos.orgnih.gov
The direct effects of octopamine on reproductive tissues have also been characterized. Octopamine modulates the myogenic contractions of visceral muscles in the female reproductive tract. biologists.comnih.gov It decreases the amplitude of spontaneous contractions in the oviducts, likely facilitating the passage of eggs, and inhibits contractions of the bursa, which may contribute to egg retention before laying. biologists.complos.org These effects are mediated by specific octopamine receptors, including the α-adrenergic-like OAα1-R and β-adrenergic-like receptors, which are highly expressed in reproductive tissues. biologists.comnih.gov The action of octopamine on the oviducts is associated with an increase in cAMP levels, suggesting the involvement of a β-like receptor pathway that leads to muscle relaxation. biologists.com
Table 5: Characterized this compound Functions in Rhodnius prolixus
| Physiological/Behavioral Process | Key Receptors Involved | Primary Signaling Pathway(s) | Research Findings |
|---|---|---|---|
| Female Reproduction | OAα1-R, TβH enzyme | Linked to Juvenile Hormone | Essential for oogenesis, ovulation, and oviposition. plos.orgnih.govnih.gov |
| Reproductive Muscle Control | OAβ2R-like, OAα1-R | ↑ cAMP | Relaxes oviduct muscles and inhibits bursal contractions to modulate egg movement. biologists.complos.org |
Caenorhabditis elegans (Nematode)
The nematode Caenorhabditis elegans serves as a powerful model organism for dissecting the molecular and cellular underpinnings of this compound signaling due to its genetic tractability and well-defined nervous system.
Advanced Research Methodologies:
Genetic Analysis: Researchers utilize forward and reverse genetics to identify and characterize genes involved in octopamine synthesis, reception, and signaling pathways. This includes the use of null mutants to study the functional consequences of gene loss. nih.gov
Calcium Imaging: Genetically encoded calcium indicators, such as GCaMP, are expressed in specific neurons to visualize and measure neural activity in response to stimuli or genetic manipulations related to octopamine signaling. This allows for the investigation of how octopamine modulates the activity of individual neurons and neural circuits. frontiersin.org
Behavioral Assays: The simple and quantifiable behaviors of C. elegans, such as locomotion, feeding (pharyngeal pumping), and responses to aversive stimuli, are used to assess the functional outcomes of manipulating the octopamine system. nih.govpnas.org For instance, researchers can measure the aversive response to substances like octanol (B41247) to understand how octopamine modulates sensory processing. nih.gov
Heterologous Expression Systems: Receptors for octopamine are expressed in non-native cells, such as Xenopus oocytes or human embryonic kidney (HEK) cells, to study their pharmacological properties and downstream signaling cascades in a controlled environment. frontiersin.orgalliancegenome.orgpnas.org
Reporter Gene Assays: Reporter genes, like green fluorescent protein (GFP), are fused to the promoters of genes regulated by octopamine-responsive transcription factors (e.g., CREB). This allows for the visualization of gene expression changes in specific neurons in response to stimuli like starvation. nih.gov
Detailed Research Findings:
This compound plays a crucial role in regulating a variety of behaviors and physiological processes in C. elegans, often in opposition to serotonin. While serotonin is associated with behaviors observed in the presence of food, octopamine often mediates responses characteristic of starved animals. nih.govaging-us.com
Key research findings are summarized in the table below:
| Research Area | Key Findings | References |
| Receptor Identification and Function | ser-3 and octr-1 are identified as octopamine receptors. SER-3 is involved in the response to the absence of food and mediates the lifespan-extending effects of mianserin. alliancegenome.org OCTR-1 is involved in modulating innate immunity and aversive responses. frontiersin.orgasm.org | frontiersin.orgalliancegenome.orgasm.org |
| Modulation of Aversive Behavior | This compound, through the OCTR-1 receptor, reduces the amplitude of calcium transients in ASH sensory neurons in response to the aversive stimulus 1-octanol. frontiersin.org It also inhibits aversive responses to high concentrations of octanol. nih.gov | nih.govfrontiersin.org |
| Regulation of Feeding | Exogenous octopamine inhibits pharyngeal pumping, a key feeding behavior. pnas.org This effect is counteracted by serotonin, which stimulates pumping. pnas.org | pnas.org |
| Starvation Response | Starvation induces the activation of the transcription factor CREB in SIA neurons, a process mediated by octopamine acting through the SER-3 receptor and a Gαq signaling pathway. nih.gov | nih.gov |
| Interaction with Dopamine | Dopamine signaling acts antagonistically to octopamine signaling. In the presence of food, dopamine release suppresses octopamine signaling. aging-us.com | aging-us.com |
| Innate Immunity | The octopaminergic immunoinhibitory pathway, involving the OCTR-1 receptor, is tonically active to maintain immunological homeostasis and is downregulated upon pathogen infection to enhance innate immunity. asm.org | asm.org |
| Reproduction | The octopamine-MAPK-SKN-1 signaling pathway, acting through the SER-3 receptor, protects against mating-induced oxidative stress in the gonads, thereby preserving fertility. researchgate.net | researchgate.net |
Apis mellifera (Honeybee)
The honeybee, Apis mellifera, is a key model for studying the role of this compound in complex social behaviors, learning, and memory, leveraging its well-characterized division of labor and sophisticated communication systems.
Advanced Research Methodologies:
High-Performance Liquid Chromatography (HPLC): This technique is used to precisely measure the concentrations of biogenic amines, including octopamine, in specific regions of the honeybee brain, allowing researchers to correlate neurochemical levels with particular behaviors. illinois.eduresearchgate.net
Behavioral Observation in Controlled Environments: Colonies are maintained in flight cages or observation hives to meticulously record and analyze behaviors such as foraging, dancing, and nursing in response to experimental manipulations. illinois.edu
Pharmacological Treatments: Oral or topical administration of this compound, its precursors (like tyramine), or antagonists (like mianserin) to individual bees or entire colonies is a common method to investigate its causal role in behavior. illinois.eduresearchgate.netpnas.org
Proboscis Extension Response (PER) Assay: This classical conditioning paradigm is used to study associative learning and memory, where bees learn to associate an odor with a sucrose (B13894) reward. The effects of octopamine on learning and sucrose responsiveness are often assessed using this assay. pnas.orgbiologists.com
Molecular Cloning and Functional Characterization: Genes encoding octopamine receptors are cloned and expressed in heterologous systems (e.g., HEK293 cells) to characterize their signaling properties, such as their coupling to intracellular calcium or cAMP pathways. researchgate.net
Detailed Research Findings:
In honeybees, this compound acts as a crucial neuromodulator, influencing a wide array of behaviors from individual sensory responsiveness to the organization of complex social tasks.
Key research findings are summarized in the table below:
| Research Area | Key Findings | References |
| Division of Labor and Foraging | Octopamine levels are higher in the antennal lobes of foragers compared to nurse bees. illinois.eduresearchgate.net Treatment with octopamine leads to an earlier onset of foraging in young bees. illinois.eduresearchgate.net | illinois.eduresearchgate.net |
| Dance Language | Octopamine treatment selectively increases the reporting of resource value in the waggle dance, modulating aspects related to the profitability of the resource. pnas.org | pnas.org |
| Foraging Preference | Oral administration of octopamine can shift the foraging preference of bees, for example, from pollen collection to nectar or water collection. researchgate.net | researchgate.net |
| Sensory Responsiveness | Octopamine enhances responsiveness to sucrose and to foraging-related stimuli like brood pheromone. pnas.orgbiologists.comresearchgate.net | pnas.orgbiologists.comresearchgate.net |
| Associative Learning | Octopamine plays a key role in associative learning by mediating the reward signal. biologists.com It can improve learning performance in newly emerged bees by increasing their sensitivity to sucrose rewards. biologists.com | biologists.com |
| Receptor Function | An octopamine receptor (AmOAR1) has been cloned from the honeybee brain; when expressed in HEK293 cells, it mediates an increase in intracellular calcium in response to octopamine. researchgate.net | researchgate.net |
| Energy Homeostasis | Octopamine is involved in the counter-regulatory response to a glucose deficit, similar to the role of adrenaline and noradrenaline in mammals. frontiersin.org | frontiersin.org |
Bombyx mori (Silkworm)
The silkworm, Bombyx mori, provides a valuable model for investigating the role of this compound in reproductive physiology, particularly in the context of pheromone biosynthesis.
Advanced Research Methodologies:
In Vitro Gland Bioassays: Isolated pheromone glands are incubated with synthetic peptides (like PBAN) and biogenic amines to directly measure their effects on pheromone production. pnas.org
Heterologous Receptor Expression: Genes encoding octopamine receptors are cloned from silkworm tissues and expressed in cell lines (e.g., HEK293 cells) to perform detailed pharmacological and functional studies, including ligand-binding assays and measurement of second messenger responses (cAMP, Ca2+). nih.govresearchgate.net
Site-Directed Mutagenesis: This technique is used to alter specific amino acid residues in octopamine receptors to identify key sites involved in ligand binding and receptor activation. researchgate.net
Homology Modeling: Computational models of receptor structures are created to predict and visualize the interactions between this compound and its receptor binding pocket. researchgate.net
HPLC Analysis: Used to measure the levels of biogenic amines in the brain-suboesophageal ganglion complexes to correlate them with physiological states like mating. nih.gov
Detailed Research Findings:
Research in Bombyx mori has elucidated the complex interplay between neuropeptides and biogenic amines in controlling reproductive behaviors. While the Pheromone Biosynthesis Activating Neuropeptide (PBAN) is the primary stimulator of sex pheromone production, this compound can modulate this process.
Key research findings are summarized in the table below:
| Research Area | Key Findings | References |
| Receptor Characterization | A β-adrenergic-like octopamine receptor (BmOAR2) has been cloned. When expressed in HEK293 cells, it shows a higher affinity for this compound than tyramine or dopamine and its activation leads to an increase in intracellular cAMP levels. nih.gov | nih.gov |
| Pheromone Biosynthesis Regulation | In contrast to some other moth species, studies have shown that octopamine did not directly stimulate pheromone production in H. zea (a related moth), while in H. armigera, it was found to inhibit it. pnas.orgresearchgate.net However, another study in B. mori showed that injecting octopamine increased the pheromone titer in both virgin and mated females. nih.gov This suggests species-specific and complex regulatory roles. | pnas.orgnih.govresearchgate.net |
| Receptor-Ligand Interaction | Site-directed mutagenesis and homology modeling of the BmOAR2 receptor have identified specific amino acid residues (Asp115, Ser202, and Tyr300) that are crucial for binding this compound and activating the receptor. researchgate.net | researchgate.net |
| Interaction with other Biogenic Amines | While octopamine injection increased pheromone levels, tyramine injection significantly reduced them. nih.gov Levels of tyramine, but not octopamine, increased significantly in the brain-suboesophageal ganglion after mating. nih.gov | nih.gov |
| Response to Stress | Mechanical stress was found to increase the levels of octopamine and dopamine in the brain-suboesophageal ganglion complexes of female silkworms. nih.gov | nih.gov |
Ixodes scapularis (Tick)
The blacklegged tick, Ixodes scapularis, is a crucial model for studying this compound's function in arthropod physiology, particularly in processes related to feeding and salivation, which are vital for its role as a disease vector.
Advanced Research Methodologies:
Transcriptome Analysis: High-throughput sequencing techniques like Illumina and 454 sequencing are used to characterize the genes expressed in the tick's synganglion (central nervous system), identifying transcripts for octopamine receptors and related signaling components. plos.org
Molecular Docking and Homology Modeling: Computational methods are employed to predict the three-dimensional structures of tick sulfotransferase enzymes and to model how this compound docks into their active sites, predicting their potential as substrates. nih.govnih.gov
Recombinant Protein Expression and Enzyme Kinetics: Genes for enzymes like sulfotransferases are cloned and expressed in bacterial systems. The purified recombinant proteins are then used in biochemical assays to determine their enzymatic activity and kinetic parameters (e.g., Kₘ) with this compound as a substrate. nih.govnih.gov
Quantitative PCR (qPCR): This technique is used to measure and compare the mRNA expression levels of genes, such as those for sulfotransferases, at different life stages and feeding statuses of the tick. nih.gov
Detailed Research Findings:
In Ixodes scapularis, this compound is implicated in the neurochemical regulation of salivation, a critical process for blood-feeding and pathogen transmission.
Key research findings are summarized in the table below:
| Research Area | Key Findings | References |
| Receptor Identification | Transcriptome analysis of the female tick synganglion has identified transcripts that predict the presence of octopamine receptors. plos.org | plos.org |
| Metabolism and Inactivation | Two sulfotransferase enzymes, Ixosc Sult 1 and Ixosc Sult 2, have been identified. nih.govnih.gov Recombinant Ixosc Sult 1 can sulfonate this compound. nih.govnih.gov | nih.govnih.govnih.govnih.gov |
| Regulation of Salivation | Dopamine is a potent stimulator of tick salivation. nih.gov The sulfonation of dopamine and octopamine by Ixosc Sult enzymes is proposed as a mechanism to inactivate the salivation signal, thereby regulating the feeding process. nih.govnih.govnih.gov | nih.govnih.govnih.gov |
| Gene Expression During Feeding | The expression of the gene for Ixosc Sult 1, which acts on octopamine, is statistically increased after a blood meal. nih.gov Octopamine sulfonation was detected only in ticks after feeding, a time when Ixosc Sult 1 gene expression is elevated. nih.govnih.gov | nih.govnih.govnih.gov |
Future Research Directions and Innovations in R Octopamine Studies
Elucidating Uncharacterized Receptor Subtypes and Their Specific Signaling Pathways
A primary avenue for future research lies in the continued discovery and characterization of novel (R)-octopamine receptor subtypes. Octopamine (B1677172) receptors are G-protein coupled receptors (GPCRs) and are broadly classified into α-adrenergic-like and β-adrenergic-like families, which are further subdivided. However, the full diversity of these receptors is likely not yet realized.
Recent discoveries have highlighted this complexity. For instance, the OAMB receptor in Drosophila was found to stimulate both cAMP and intracellular Ca2+ accumulation, demonstrating dual signaling capacity. nih.govresearchgate.netnih.gov Furthermore, a novel class of octopamine receptor, CsOA3, was identified in the rice stem borer, which, through alternative splicing, produces two variants with different effects on cAMP signaling. researchgate.net Adding another layer of complexity, an α2-adrenergic-like receptor that inhibits adenylyl cyclase activity has been characterized in Drosophila and the honeybee, a signaling pathway previously unknown for octopamine. nih.gov
Future research must focus on:
Identifying new receptor genes: Employing advanced genomic and transcriptomic techniques to mine invertebrate genomes for novel octopamine receptor candidates.
Deorphanizing receptors: Functionally characterizing putative biogenic amine receptors to confirm their ligand specificity for this compound.
Mapping signaling pathways: Elucidating the full range of G-protein coupling and downstream second messenger systems for both new and existing receptors. This includes investigating potential cross-talk between different signaling cascades (e.g., cAMP, Ca2+, phospholipase C) initiated by a single receptor type. researchgate.netresearchgate.netnih.gov
Investigating splice variants: Systematically exploring the existence and functional consequences of alternative splicing for known octopamine receptor genes, as this can dramatically increase the functional diversity of the system. researchgate.net
| Receptor Class | Subtype Example | Primary Signaling Mechanism | Reference |
|---|---|---|---|
| α-adrenergic-like | Octα1R (e.g., OAMB) | ↑ Intracellular Ca²⁺ (via Gq) | researchgate.net |
| α-adrenergic-like | Octα2R | ↓ cAMP (via Gi) | nih.gov |
| β-adrenergic-like | Octβ1R, Octβ2R, Octβ3R | ↑ cAMP (via Gs) | researchgate.netmdpi.com |
| Octopamine/Tyramine (B21549) | TyrR | Variable (can couple to different pathways) | nih.gov |
Delineating Complex Neural Circuits Modulated by this compound
This compound modulates a wide spectrum of complex behaviors, including locomotion, aggression, feeding, and associative learning. nih.govresearchgate.net A critical future direction is to move from understanding the general role of octopamine in these behaviors to delineating the specific neural circuits through which it exerts its influence.
Research has begun to map these pathways. In Drosophila, the wake-promoting effects of octopamine have been traced to its action on insulin-secreting neurons in the pars intercerebralis. mdpi.com In crickets, specific octopaminergic neurons have been identified as mediating appetitive (reward) signals in Pavlovian conditioning, a role distinct from the dopaminergic system that mediates aversive signals. researchgate.net Furthermore, studies in C. elegans have revealed how octopamine and serotonin (B10506) signaling circuits work in an antagonistic fashion to modulate locomotion based on food availability. nih.gov
Future progress in this area will require:
High-resolution anatomical mapping: Using advanced neuroanatomical techniques, such as the expansive genetic toolkits available in Drosophila, to map the projections of individual octopaminergic neurons and the expression patterns of their specific receptors. semanticscholar.org This will help create a comprehensive "wiring diagram" of the octopaminergic system.
Functional circuit analysis: Combining genetic tools with in vivo imaging and electrophysiology to monitor and manipulate the activity of specific neurons within an octopaminergic circuit during behavior. This will allow researchers to determine the causal relationships between neural activity in the circuit and the resulting behavioral output.
Investigating neuromodulatory interactions: Delineating how octopaminergic circuits interact with other neuromodulatory systems, such as those using dopamine (B1211576), serotonin, and neuropeptides, to produce integrated and context-dependent behavioral responses. sdbonline.orgmdpi.com
Exploring autoregulation: Investigating the role of octopamine autoreceptors, where octopamine released from a neuron acts on receptors on that same neuron, as a mechanism for feedback control within neural circuits. semanticscholar.org
Investigating Spatiotemporal Dynamics of this compound Release and Action In Vivo
Understanding the precise timing and location of this compound release is fundamental to understanding its function. Traditional methods for measuring neurotransmitter levels often lack the necessary temporal and spatial resolution. A significant breakthrough in this area has been the development of genetically encoded GPCR-activation-based (GRAB) sensors.
The recently developed GRABOA1.0 sensor allows for the direct visualization of octopamine release in real-time with high specificity and sub-second resolution. nih.govresearchgate.netnih.gov Using this tool in Drosophila, researchers have monitored octopamine release in the mushroom body, a key learning and memory center, in response to stimuli used in aversive learning paradigms. researchgate.netnih.gov This represents a major leap forward from older techniques like fast-scan cyclic voltammetry (FSCV), which has better temporal resolution than some methods but lacks the molecular specificity to distinguish octopamine from structurally similar amines like dopamine. mdpi.com
Future research should leverage these new tools to:
Map octopamine release sites: Use GRAB sensors to create dynamic, brain-wide maps of octopamine release during a wide range of behaviors.
Correlate release with neural activity: Simultaneously image octopamine release (using GRAB sensors) and the activity of pre- and post-synaptic neurons (using calcium or voltage indicators) to understand how neuronal firing patterns translate into neuromodulator release and subsequent circuit modulation.
Investigate downstream signaling dynamics: Complement the direct measurement of octopamine release with in vivo imaging of its downstream effects, such as changes in cAMP (using sensors like Epac1-camps) and Ca2+ (using sensors like GCaMP), to build a complete picture of the signaling cascade from receptor binding to cellular response. nih.govoup.com
Explore volume transmission: Investigate the extent to which octopamine acts via "volume transmission," diffusing through the extracellular space to modulate neurons that are not part of a direct synapse, and determine the spatial and temporal scales of this non-synaptic communication.
Exploring this compound's Role in Less Studied Invertebrate Taxa
While much of the research on this compound has focused on insects, its presence and importance extend across the protostomes. nih.gov Expanding the study of octopaminergic systems to a broader range of invertebrate taxa is crucial for a comprehensive understanding of its evolution and diverse functions.
Significant roles for octopamine have been identified in several non-insect groups:
Molluscs: Octopamine is a major transmitter and modulator in molluscs, playing a key role in feeding behavior in the snail Lymnaea stagnalis and acting as a cardio-excitatory agent in the oyster Crassostrea virginica. nih.govresearchgate.net The first true octopamine receptor to be cloned was from a mollusc. nih.gov
Crustaceans: In lobsters and crayfish, octopamine is involved in postural control. nih.gov In the green crab, Carcinus maenas, it is a key endocrine component in the regulation of branchial acid-base balance, suppressing proton excretion. mdpi.com
Nematodes: In Caenorhabditis elegans, octopamine influences behaviors such as egg-laying and pharyngeal pumping, often acting in opposition to serotonin. nih.gov
Annelids: The presence of octopamine has also been reported in annelids like the leech, suggesting a significant, yet largely unexplored, role in this phylum. nih.gov
Future research should aim to:
Conduct systematic surveys: Perform comprehensive anatomical and physiological studies to map the octopaminergic systems in underrepresented phyla such as annelids, platyhelminthes, and others.
Perform comparative functional analyses: Investigate the role of octopamine in homologous behaviors (e.g., feeding, locomotion, reproduction) across different taxa to understand how the function of this neuromodulatory system has been conserved and diversified throughout evolution.
Clone and characterize receptors: Isolate and pharmacologically profile octopamine receptors from a wider range of invertebrates to understand the evolution of receptor subtypes and their signaling mechanisms.
Developing Novel Pharmacological Probes and Optogenetic/Chemogenetic Tools for Precise Manipulation
The ability to precisely manipulate the activity of octopaminergic neurons and receptors is essential for dissecting their function. While some pharmacological tools exist, there is a pressing need for more specific and potent agents. Additionally, the application of powerful genetic tools like optogenetics and chemogenetics to the octopaminergic system is a key frontier.
Current pharmacological probes include a range of agonists and antagonists, many of which were originally developed for vertebrate adrenergic receptors. nih.gov For example, antagonists like mianserin and phentolamine, and agonists like the formamidine insecticide amitraz (B1667126), are used to study octopamine receptor function. nih.govnih.gov However, a common issue is the lack of specificity, with many compounds showing activity at other biogenic amine receptors.
The next generation of research will depend on:
Developing subtype-selective ligands: Synthesizing and screening for novel agonists and antagonists with high affinity and selectivity for specific octopamine receptor subtypes. This will allow for the precise pharmacological dissection of the roles of different receptors, even when they are co-expressed in the same circuit.
Applying optogenetics: Expressing light-sensitive ion channels (e.g., Channelrhodopsin for activation, Halorhodopsin for inhibition) specifically in octopaminergic neurons. researchgate.netnih.govsdbonline.org This will enable researchers to control the activity of these neurons with millisecond precision using light, providing unparalleled temporal control for functional studies.
Utilizing chemogenetics: Employing Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) to control octopaminergic neuron activity. sdbonline.org This approach offers a less invasive method for long-term manipulation of neuronal activity compared to implanted optical fibers required for optogenetics.
Creating genetically encoded antagonists: Developing genetically targetable antagonists, such as light-activated or chemically-activated receptor inhibitors, that can be expressed in specific cells to block octopamine signaling with high spatial precision.
Advanced Computational Modeling of Octopaminergic Systems
The octopaminergic system is characterized by its complexity, from the molecular dynamics of receptor-ligand binding to the network-level interactions of diffuse neural circuits. Advanced computational modeling provides a powerful framework for integrating this multi-scale complexity and generating testable hypotheses.
Current computational approaches in this field are largely focused on the molecular level. In silico methods such as homology modeling and ensemble docking are used to predict the three-dimensional structure of octopamine receptors and to investigate the molecular basis of their interactions with natural ligands and synthetic compounds. nih.govresearchgate.net These models are crucial for understanding the structural determinants of receptor subtype specificity and for the rational design of novel pharmacological probes. nih.gov
Future directions for computational research include:
Molecular dynamics simulations: Simulating the dynamic process of receptor activation to understand how agonist binding leads to conformational changes and subsequent G-protein coupling.
Systems biology modeling of signaling pathways: Creating detailed computational models of the intracellular signaling cascades downstream of octopamine receptor activation. These models can help predict how the cell integrates signals over time and how cross-talk between pathways occurs.
Neural network modeling: Developing computational models of the neural circuits modulated by octopamine. By incorporating connectomics data and the known physiological properties of octopaminergic neurons, these models can be used to simulate how octaminergic modulation shapes information processing and behavioral output.
Predictive modeling of behavior: Integrating data from molecular, cellular, and circuit-level studies to build comprehensive models that can predict how changes in the octopaminergic system (e.g., genetic mutations, pharmacological manipulations) will affect an organism's behavior under different environmental conditions.
Translational Research for Invertebrate Pest Management Targeting this compound Pathways
The this compound signaling system is an attractive target for the development of novel insecticides because it is largely specific to invertebrates, suggesting that compounds targeting this system will have low toxicity to vertebrates. nih.govnih.gov This provides a strong impetus for translational research aimed at creating safer and more effective pest management strategies.
The formamidine insecticide amitraz has long been known to act as an octopamine receptor agonist. nih.govmdpi.com More recent research has focused on understanding the specific receptor subtypes that mediate the insecticidal effects of different compounds and on exploring natural products, such as plant-derived monoterpenes (e.g., eugenol, carvacrol), that interact with octopamine receptors. researchgate.netnih.govmdpi.com
Future translational research should focus on:
Receptor-based screening: Using heterologously expressed octopamine receptors from key pest species in high-throughput screening assays to identify novel chemical scaffolds that act as potent and selective agonists or antagonists. nih.gov
Exploiting receptor diversity: Leveraging the diversity of octopamine receptor subtypes across different insect orders to develop more species-specific pesticides. A detailed pharmacological characterization of receptors from a target pest versus those from beneficial insects (e.g., pollinators like honeybees) could guide the development of compounds that are effective against the pest while sparing non-target species. nih.gov
Understanding and overcoming resistance: Investigating the molecular mechanisms by which pests develop resistance to octopaminergic insecticides, such as mutations in the target receptor. This knowledge is crucial for designing new compounds that can overcome existing resistance mechanisms.
Developing behavioral disruptors: Moving beyond lethal insecticides to develop compounds that disrupt specific octopamine-mediated behaviors essential for pest survival and reproduction, such as feeding, mating, or oviposition. This could lead to more subtle and ecologically friendly pest management strategies.
Q & A
Q. How can the PICOT framework structure hypothesis-driven studies on this compound’s neurophysiological effects?
- Population : Rodent models with genetic modifications (e.g., DBH knockout).
- Intervention : Chronic this compound administration.
- Comparison : Wild-type controls or p-octopamine treatment.
- Outcome : Behavioral assays (e.g., locomotor activity) and neurotransmitter profiling.
- Time : Acute (24h) vs. chronic (4-week) exposure. This structure ensures alignment with FINER criteria (Feasible, Novel, Ethical, Relevant) .
Q. What statistical methods are robust for analyzing dose-response data in this compound studies?
- Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀ values. Apply ANOVA with post-hoc corrections (e.g., Bonferroni) for multi-group comparisons. Report mean ± SD from ≥3 independent experiments, as in cAMP assays with eight-fold determinations .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on this compound’s presence in mammalian brain regions?
- Resolution : Differences arise from assay sensitivity and tissue preparation. Earlier radiochemical assays lacked specificity for this compound, while modern GC-MS detects it at <10 pg/g. Reanalyze brain homogenates with MAO inhibitors to amplify signals and confirm via multiple reaction monitoring (MRM) transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
